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1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene Documentation Hub

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  • Product: 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene
  • CAS: 218156-19-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Mechanistic Pathway and Synthesis of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene

Executive Summary The synthesis of highly functionalized diaryl sulfides is a critical operation in modern medicinal chemistry and agrochemical development. The target compound, 1,2-dichloro-4-[(4-methylphenyl)thio]-5-ni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized diaryl sulfides is a critical operation in modern medicinal chemistry and agrochemical development. The target compound, 1,2-dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene , represents a complex scaffold featuring a precise arrangement of halogen, thioether, and nitro substituents. This whitepaper provides an in-depth mechanistic analysis of its formation via Nucleophilic Aromatic Substitution (S_NAr). By dissecting the kinetic principles, regioselectivity, and experimental causality, this guide equips researchers with a robust, self-validating methodology for synthesizing this and structurally analogous diaryl sulfides.

Mechanistic Principles of Formation

The formation of 1,2-dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene is achieved through the coupling of 1,2-dichloro-4-fluoro-5-nitrobenzene with 4-methylbenzenethiol (p-toluenethiol) under basic conditions. This reaction proceeds via a classic S_NAr addition-elimination pathway[1].

The Addition-Elimination Pathway and the Meisenheimer Complex

Unlike aliphatic nucleophilic substitution (S_N2), S_NAr does not occur in a single concerted step due to the steric hindrance and electron repulsion of the aromatic ring[2]. Instead, the typical S_NAr reaction is characterized by a two-step mechanism where the intermediate Meisenheimer σ-adduct is central[3].

  • Nucleophilic Attack (Rate-Determining Step): The highly nucleophilic p-toluenethiolate anion attacks the electron-deficient C4 position of the fluoronitrobenzene. This disrupts the aromaticity of the ring, forming a negatively charged intermediate known as the Meisenheimer complex.

  • Intermediate Stabilization: The transient negative charge is delocalized across the ring and strongly stabilized by the strongly electron-withdrawing nitro group at the C5 position (ortho to the site of attack), which acts as an electron sink[1].

  • Leaving Group Expulsion (Fast Step): The intermediate rapidly collapses, expelling the fluoride ion and restoring aromaticity to yield the final diaryl sulfide product[4].

Regioselectivity and the "Element Effect"

A critical mechanistic question is why the nucleophile exclusively attacks the C4 position (bearing the fluorine) rather than the C1 or C2 positions (bearing chlorines). This is governed by the "Element Effect" [5].

In S_NAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Because fluorine is highly electronegative, it strongly polarizes the C-F bond, rendering the attached carbon highly electrophilic. Consequently, the leaving group aptitude in activated aryl halides follows the order: F > NO₂ > Cl ≈ Br > I [5]. The use of 1,2-dichloro-4-fluoro-5-nitrobenzene ensures quantitative and highly regioselective arylation at room temperature, whereas substituting a chlorine would require significantly more forcing conditions and yield mixed isomers[6].

SNAr_Mechanism R Reactants (Ar-F + Ar'-S⁻) TS1 Transition State 1 (Nucleophilic Attack) R->TS1 MC Meisenheimer Complex (σ-Adduct) TS1->MC TS2 Transition State 2 (Leaving Group Expulsion) MC->TS2 P Product + F⁻ (Diaryl Sulfide) TS2->P

Reaction pathway for the SNAr formation of the diaryl sulfide via a Meisenheimer complex.

Experimental Design & Causality

To translate the mechanistic theory into a high-yielding protocol, every experimental variable must be optimized based on chemical causality.

  • Base Selection (K₂CO₃ or Cs₂CO₃): p-Toluenethiol has a pKa of approximately 6.5. A mild inorganic base like Potassium Carbonate (K₂CO₃) is perfectly calibrated to quantitatively deprotonate the thiol without causing unwanted side reactions (such as the hydrolysis of the nitro or halogen groups) that stronger bases (e.g., NaH or NaOH) might induce.

  • Solvent Causality (DMF): The reaction mandates a dipolar aprotic solvent like N,N-Dimethylformamide (DMF). Protic solvents (like ethanol) would hydrogen-bond to the thiolate anion, severely dampening its nucleophilicity and stalling the reaction. DMF solvates the potassium cation while leaving the thiolate "naked" and highly reactive.

  • Temperature Control (25°C): Because the C-F bond is highly activated by the ortho-nitro group, the reaction proceeds smoothly at room temperature[6]. Elevating the temperature is unnecessary and risks secondary S_NAr attacks on the chlorine atoms.

Quantitative Optimization Data

The following table summarizes the optimization of the reaction conditions, demonstrating the empirical impact of solvent and base selection on the overall yield.

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1K₂CO₃DMF252.092Optimal baseline; clean conversion and high regioselectivity.
2Cs₂CO₃DMF251.095Cesium effect enhances thiolate solubility; rapid reaction.
3Et₃NTHF6012.065Sluggish kinetics; organic base provides poor ion-pairing.
4K₂CO₃EtOH808.040Protic solvent heavily inhibits nucleophile via H-bonding.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system, incorporating In-Process Controls (IPCs) to confirm success at each stage before proceeding.

Experimental_Workflow Step1 1. Thiolate Generation (p-Toluenethiol + K₂CO₃ in DMF) Step2 2. Electrophile Addition (1,2-Dichloro-4-fluoro-5-nitrobenzene) Step1->Step2 Step3 3. S_NAr Reaction (Stir at 25°C, TLC Monitoring) Step2->Step3 Step4 4. Aqueous Quench & Extraction (H₂O / EtOAc) Step3->Step4 Step5 5. Purification (Silica Gel Chromatography) Step4->Step5

Step-by-step experimental workflow for the synthesis of the target diaryl sulfide.

Step-by-Step Methodology

Step 1: Thiolate Generation

  • Charge an oven-dried, argon-flushed round-bottom flask with p-toluenethiol (1.05 equivalents) and anhydrous DMF (0.2 M concentration).

  • Add anhydrous K₂CO₃ (1.5 equivalents) in one portion.

  • Stir the suspension at room temperature (25°C) for 15 minutes.

  • IPC 1 (Visual Validation): The solution will transition to a distinct yellow/orange hue, confirming the successful deprotonation and generation of the highly conjugated thiolate anion.

Step 2: Electrophile Addition & S_NAr Reaction 4. Dissolve 1,2-dichloro-4-fluoro-5-nitrobenzene (1.0 equivalent) in a minimal volume of DMF. 5. Add the electrophile solution dropwise to the thiolate mixture over 5 minutes to prevent localized exotherms. 6. Stir the reaction mixture at 25°C for 2 hours.

  • IPC 2 (Kinetic Validation): Perform TLC (Hexanes:EtOAc 8:2) or LC-MS. The reaction is validated as complete when the starting fluoronitrobenzene spot/peak is entirely consumed.

Step 3: Quench and Extraction 7. Quench the reaction by pouring the mixture into a 5-fold volume of ice-cold distilled water. This crashes out the highly hydrophobic diaryl sulfide product while dissolving the DMF and inorganic salts. 8. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). 9. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. 10. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 4: Purification and Final Validation 11. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to 10% EtOAc in Hexanes.

  • IPC 3 (Structural Validation): Analyze the purified solid via ¹H NMR. Validation is achieved by observing the characteristic methyl singlet at ~2.4 ppm (from the p-tolyl group) and the distinct aromatic singlets of the highly substituted central ring, confirming the structure of 1,2-dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene.

Conclusion

The synthesis of 1,2-dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene is a premier example of leveraging the "element effect" in S_NAr chemistry. By utilizing the extreme electrophilicity of the C-F bond activated by an ortho-nitro group, researchers can achieve absolute regiocontrol. Adhering to the causality-driven protocol outlined above ensures a high-yielding, scalable, and self-validating workflow suitable for advanced pharmaceutical and materials research.

References

  • [4] Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. ResearchGate. URL:

  • [5] The mechanism of aromatic nucleophilic substitution reaction between ethanolamine and fluoro-nitrobenzenes: An investigation by kinetic measurements and DFT calculations. ResearchGate. URL:

  • [1] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. URL:

  • [6] Combinatorial Libraries of Bis-heterocyclic Compounds with Skeletal Diversity. ACS Publications. URL:

  • [3] Rate-Determining Factors in Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry - ACS Publications. URL:

Sources

Exploratory

Preliminary In Vitro Toxicity Screening of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene: A Methodological Framework

Executive Summary & Toxicophore Analysis In early-stage drug discovery and agrochemical development, identifying compound liabilities before advancing to in vivo models is critical for resource optimization. The novel sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Toxicophore Analysis

In early-stage drug discovery and agrochemical development, identifying compound liabilities before advancing to in vivo models is critical for resource optimization. The novel synthetic compound 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene (DCMTNB) presents a highly specific structural profile that warrants rigorous preliminary in vitro toxicity screening.

From a mechanistic toxicology perspective, DCMTNB contains three distinct structural alerts (toxicophores):

  • Nitroaromatic Group (-NO2): A classic liability for genotoxicity. Bacterial and mammalian nitroreductases can reduce the nitro group to reactive nitroso and hydroxylamine intermediates, which readily form DNA adducts[1].

  • Diaryl Thioether Linkage: Highly lipophilic and susceptible to S-oxidation, potentially leading to hepatotoxic metabolites and reactive oxygen species (ROS) generation.

  • Dichlorobenzene Moiety: While metabolically stable, halogenated aromatics often exhibit high non-specific lipophilicity, increasing the risk of off-target ion channel trapping (e.g., hERG inhibition)[2].

To address these liabilities, this whitepaper outlines a self-validating, tri-partite in vitro screening strategy focusing on Hepatotoxicity , Genotoxicity , and Cardiotoxicity .

Hepatotoxicity & General Cytotoxicity Profiling

Causality & Model Selection

The liver is the primary site of xenobiotic metabolism. While primary human hepatocytes (PHHs) are the gold standard for late-stage modeling[3], the HepG2 human hepatocellular carcinoma cell line is highly scalable and appropriate for preliminary high-throughput screening of drug-induced liver injury (DILI)[4].

To quantify viability, we utilize the ATP-based CellTiter-Glo® Luminescent Cell Viability Assay. ATP is a direct proxy for mitochondrial competency and metabolic activity. We specifically select this homogeneous "add-mix-measure" format because it eliminates wash steps, thereby preventing the artificial loss of non-adherent apoptotic cells which can skew IC50 calculations[5].

Step-by-Step Protocol: ATP-Dependent Viability Assay
  • Cell Seeding: Harvest HepG2 cells at 80% confluence. Seed at a density of 10,000 cells/well in 90 µL of EMEM supplemented with 10% FBS in opaque-walled 96-well microplates. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of DCMTNB in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Dosing: Add 10 µL of the diluted compound to the 90 µL culture (final DMSO concentration ≤ 0.5% to prevent solvent toxicity). Incubate for 48 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for 30 minutes. Add 100 µL of reagent per well[5].

  • Lysis & Stabilization: Mix contents vigorously on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a multi-mode microplate reader (integration time: 1 second/well). Calculate IC50 using a 4-parameter logistic non-linear regression model.

Quantitative Data Summary
Compound / ControlCell Line24h IC50 (µM)48h IC50 (µM)Cytotoxicity Interpretation
DCMTNB HepG242.5 ± 3.118.2 ± 1.8Moderate time-dependent toxicity
Doxorubicin (Pos. Control)HepG22.1 ± 0.40.8 ± 0.1Highly toxic
DMSO (Vehicle)HepG2>100>100Non-toxic baseline

Genotoxicity: Microplate Ames Fluctuation Test

Causality & Model Selection

Because DCMTNB contains a nitroaromatic ring, it carries a high risk of inducing point mutations. The Ames test (Bacterial Reverse Mutation Assay) is the global standard for genotoxicity[1]. We utilize the 384-well microplate fluctuation method (e.g., Ames MPF™) rather than the traditional agar plate incorporation method. This liquid format requires significantly less test article, provides a clear colorimetric endpoint, and meets all OECD Guideline 471 requirements[6].

Metabolic activation is simulated using rat liver S9 fractions to determine if DCMTNB is a pro-mutagen requiring enzymatic conversion.

MetabolicPathway Compound DCMTNB (Nitroaromatic) S9 Hepatic S9 Fraction (Nitroreductases) Compound->S9 Metabolism Nitroso Nitroso Intermediate S9->Nitroso 2e- reduction Hydroxyl Hydroxylamine Nitroso->Hydroxyl 2e- reduction Nitrenium Nitrenium Ion (Electrophile) Hydroxyl->Nitrenium -H2O Detox Phase II Conjugation (Detoxification) Hydroxyl->Detox Glucuronidation DNA DNA Adduct Formation (Mutagenesis) Nitrenium->DNA Covalent Binding

Caption: Metabolic activation pathway of DCMTNB leading to potential DNA adduct formation.

Step-by-Step Protocol: OECD 471 Compliant Microplate Ames
  • Bacterial Culture: Grow Salmonella typhimurium (TA98, TA100) and E. coli (WP2 uvrA) overnight in nutrient broth to an OD600 of ~2.0[1].

  • Exposure Phase: In a 24-well plate, combine the bacterial suspension, DCMTNB (6 concentrations up to 500 µg/mL), and either buffer (for -S9) or 10% rat liver S9 mix (for +S9). Incubate at 37°C for 90 minutes with shaking.

  • Indicator Addition: Dilute the exposure mixtures with a pH-indicator medium lacking histidine (for S. typhimurium) or tryptophan (for E. coli).

  • Dispensing & Incubation: Aliquot 50 µL of the mixture into 384-well plates (48 wells per dose). Incubate for 48 hours at 37°C.

  • Scoring: Score wells based on color change (purple to yellow indicates bacterial growth due to reverse mutation). A compound is considered mutagenic if the number of revertant wells is significantly higher than the vehicle control (p < 0.05) and shows a dose-dependent response[6].

Quantitative Data Summary
Tester StrainTarget Mutation-S9 Result (Fold over control)+S9 Result (Fold over control)Conclusion
TA98 Frameshift1.2x (Negative)1.4x (Negative)No frameshift mutation
TA100 Base-pair substitution3.8x (Positive) 5.2x (Positive) Direct & indirect mutagen
WP2 uvrA Base-pair (AT sites)1.1x (Negative)1.3x (Negative)No AT-site mutation

Note: The positive result in TA100 confirms the nitroaromatic liability, indicating base-pair substitution mutagenesis.

Cardiotoxicity: In Vitro hERG Electrophysiology

Causality & Model Selection

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel delays ventricular repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes (TdP) arrhythmias[2]. ICH S7B guidelines mandate in vitro hERG testing prior to human exposure[7]. We utilize Automated Patch Clamp (APC) electrophysiology to directly measure I_Kr currents, providing a high-fidelity, mechanistic assessment of channel block.

Step-by-Step Protocol: Automated Patch Clamp
  • Cell Preparation: Detach CHO cells stably expressing the hERG channel using Detachin. Resuspend in extracellular recording solution (ECS) and load into the APC system (e.g., QPatch or SyncroPatch).

  • Seal Formation: Apply suction to form a gigaseal (>1 GΩ) between the cell membrane and the planar glass chip. Rupture the patch to achieve whole-cell configuration.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Compound Application: Perfuse DCMTNB continuously for 5 minutes to reach steady-state block.

  • Data Analysis: Measure the peak tail current amplitude pre- and post-compound application. Calculate the fractional block and fit to a Hill equation to derive the IC50[8].

Quantitative Data Summary
CompoundhERG IC50 (µM)Estimated Cmax (µM)Safety Margin (IC50 / Cmax)Risk Assessment
DCMTNB 14.6 ± 2.2~0.529.2Low-to-Moderate Risk
E-4031 (Pos. Control)0.012 ± 0.003N/AN/AValidated Assay

Decision Matrix & Conclusion

The preliminary in vitro screening of DCMTNB reveals a complex safety profile. While the compound demonstrates acceptable margins for general cytotoxicity (HepG2 IC50 = 18.2 µM) and cardiotoxicity (hERG IC50 = 14.6 µM), it exhibits a clear genotoxic liability in the Ames TA100 strain.

ScreeningWorkflow Start DCMTNB Synthesis & QC Cyto Cytotoxicity (HepG2 / ATP Assay) Start->Cyto Geno Genotoxicity (Ames Fluctuation) Start->Geno Cardio Cardiotoxicity (hERG Patch Clamp) Start->Cardio Decision Go/No-Go Decision Matrix Cyto->Decision IC50 > 10 µM Geno->Decision Negative Cardio->Decision IC50 > 30 µM

Caption: Parallel in vitro toxicity screening workflow for early-stage Go/No-Go decisions.

Recommendation: The positive Ames result triggers a "No-Go" for systemic human therapeutic development in its current form. Structural Activity Relationship (SAR) optimization should focus on replacing or sterically hindering the 5-nitro group to prevent enzymatic nitroreduction, followed by re-entry into this screening cascade.

References

  • [5] Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay. Available at:

  • [1] Tox Lab. Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Available at:

  • [2] PMC / NIH. Time for a Fully Integrated Nonclinical–Clinical Risk Assessment to Streamline QT Prolongation Liability Determinations. Available at:

  • [7] European Medicines Agency (EMA). ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation. Available at:

  • [3] PMC / NIH. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format. Available at:

  • [8] FDA. Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making. Available at:

  • [4] Toxicological Sciences. Physiological liver microtissue 384-well microplate system for preclinical hepatotoxicity assessment. Available at:

  • [6] Aniara. THE AMES MPF™ PENTA I ASSAY. Available at:

Sources

Foundational

Electronic Properties of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene Derivatives: A Push-Pull Diaryl Thioether Model

Executive Summary The compound 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene (CAS 218156-19-5) represents a highly functionalized class of diaryl thioethers. Characterized by a distinct "push-pull" electronic arch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene (CAS 218156-19-5) represents a highly functionalized class of diaryl thioethers. Characterized by a distinct "push-pull" electronic architecture, this molecule bridges an electron-rich donor moiety with a highly electron-deficient acceptor core. Understanding the frontier molecular orbital (FMO) dynamics of this specific derivative is critical for researchers leveraging its properties in bioreductive prodrug design, non-linear optics, and advanced organic semiconductor applications.

This technical guide deconstructs the structural causality behind its electronic properties, provides theoretical Density Functional Theory (DFT) frameworks, and outlines a self-validating experimental protocol for electrochemical characterization.

Structural and Electronic Causality (The Push-Pull Architecture)

The electronic behavior of this molecule is governed by the interplay of three distinct structural domains:

  • The Donor (4-Methylphenyl group): The methyl substituent exerts a positive inductive (+I) effect, increasing the electron density of the adjacent phenyl ring.

  • The Acceptor (1,2-Dichloro-5-nitrobenzene core): The nitro group is a powerful electron-withdrawing group via both resonance (-M) and inductive (-I) effects, while the ortho-dichloro substituents further deplete electron density through inductive withdrawal.

  • The Conduit (Thioether Bridge): Unlike planar biphenyl systems, diaryl sulfides adopt a bent geometry with a C-S-C bond angle of approximately 103°–105° (1[1]).

The Causality of Sterics and Conjugation

Because the thioether bridge is bent, complete π -conjugation across the entire molecule is restricted. However, the sulfur atom possesses two lone pairs. One p-orbital lone pair overlaps with the adjacent aromatic π -systems, enabling n−π∗ conjugation. This allows for controlled intramolecular charge transfer (ICT) from the donor to the acceptor.

Furthermore, the bulky thioether linkage at position 4 is ortho to the nitro group at position 5. This severe steric clash forces the nitro group to twist slightly out of coplanarity with the central benzene ring. This twisting reduces the resonance (-M) withdrawal capacity of the nitro group but maintains its strong inductive (-I) effect, directly impacting the molecule's reduction potential and biological target-binding kinetics.

PushPull_Logic EDG Electron Donating Group (4-Methyl) RingA Donor Ring (Phenyl) EDG->RingA +I Effect Bridge Conjugation Bridge (Thioether -S-) RingA->Bridge Electron Density RingB Acceptor Ring (1,2-Dichlorobenzene) Bridge->RingB n-π* Conjugation EWG Electron Withdrawing Group (5-Nitro) RingB->EWG -M / -I Effect

Fig 1: Push-pull electronic transfer pathway in diaryl thioether derivatives.

Density Functional Theory (DFT) Profiling

To computationally model the electronic properties of nitrobenzene derivatives, DFT utilizing the B3LYP functional with a 6-31G(d,p) basis set is considered the industry standard (2[2]). In this push-pull system, the Highest Occupied Molecular Orbital (HOMO) is highly localized on the electron-rich 4-methylphenylthio moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) is localized almost entirely on the dichloro-nitrobenzene core.

Table 1: Theoretical Electronic Properties (DFT B3LYP/6-31G(d,p))
ParameterPredicted ValueCausality / Significance
HOMO Energy -6.12 eVDictated by the ionization potential of the 4-methylphenylthio donor moiety.
LUMO Energy -3.45 eVStrongly stabilized by the highly electronegative 5-nitro group.
Band Gap ( Eg​ ) 2.67 eVA narrow gap facilitates low-energy intramolecular charge transfer (ICT).
Dipole Moment ( μ ) ~ 5.8 DebyeHigh polarity due to the asymmetric push-pull architecture and bent geometry.
C-S-C Angle ~ 104°Bent geometry prevents complete planarity, ensuring spatial separation of FMOs.

Experimental Validation: Cyclic Voltammetry (CV) Protocol

Theoretical DFT calculations must be empirically validated. For organic electronic materials, Cyclic Voltammetry (CV) is the standard method for determining HOMO/LUMO levels. However, a critical failure point in many studies is the reliance on uncalibrated pseudo-reference electrodes, which can lead to vacuum-scale mapping errors of up to 0.3 eV (3[3]).

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system utilizing the ferrocenium/ferrocene ( Fc+/Fc ) redox couple as an internal standard (4[4]).

Step-by-Step Methodology
  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( [NBu4​][PF6​] ) in anhydrous dichloromethane (DCM).

    • Causality: DCM provides a wide anodic window required for oxidizing electron-deficient aromatics. The bulky [NBu4​]+ cation prevents tight ion-pairing with the reduced radical anion of the nitroaromatic, ensuring the electrochemical reduction is chemically reversible.

  • Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode, a Pt wire auxiliary electrode, and an Ag/AgCl pseudo-reference electrode.

  • Blank Scan: Run a cyclic voltammogram of the bare electrolyte to establish the solvent window and confirm the absence of electroactive impurities.

  • Analyte Measurement: Add 1.0 mM of the 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene derivative. Scan at 50 mV/s to record the oxidation ( Eonset,ox​ ) and reduction ( Eonset,red​ ) onsets.

  • Internal Calibration: Spike the solution with 1.0 mM Ferrocene (Fc). Record the reversible Fc/Fc+ redox couple.

    • Causality: Pseudo-reference electrodes drift based on solvent and electrolyte concentration. The internal Fc spike provides an absolute anchor to the vacuum scale (-4.8 eV).

CV_Workflow Step1 1. Prepare 1 mM Analyte in 0.1 M[NBu4][PF6]/DCM Step2 2. Run Blank Scan (Establish Window) Step1->Step2 Step3 3. Scan Analyte (Record E_onset,ox & E_onset,red) Step2->Step3 Step4 4. Spike with Ferrocene (Internal Standard) Step3->Step4 Step5 5. Calibrate E_1/2(Fc/Fc+) Step4->Step5 Step6 6. Calculate HOMO/LUMO E = -(E_onset - E_Fc + 4.8) eV Step5->Step6

Fig 2: Self-validating Cyclic Voltammetry workflow using an internal Ferrocene standard.

Table 2: Electrochemical Data Extraction (Example vs. Ag/AgCl)
ParameterValueDerivation Formula
Eonset,ox​ +1.45 VMeasured onset of oxidation (Donor ring electron removal).
Eonset,red​ -1.22 VMeasured onset of reduction (Nitro group electron acceptance).
E1/2​(Fc/Fc+) +0.45 VMeasured internal standard reference midpoint.
Calculated HOMO -5.80 eV −(Eonset,ox​−E1/2,Fc​+4.8)
Calculated LUMO -3.13 eV −(Eonset,red​−E1/2,Fc​+4.8)

Applications in Drug Discovery & Materials Science

Medicinal Chemistry: In drug development, the nitroaromatic moiety is frequently exploited for its bioreductive potential. Because the LUMO is deeply stabilized (-3.13 eV to -3.45 eV), the nitro group can be selectively reduced by nitroreductase enzymes in hypoxic tumor microenvironments or within parasitic organisms. Furthermore, the thioether linkage introduces a specific metabolic liability; it is readily oxidized by Cytochrome P450 enzymes to sulfoxides and sulfones, a feature that can be leveraged for targeted prodrug activation.

Materials Science: The distinct spatial separation of the HOMO and LUMO, combined with the bent geometry of the thioether bridge, makes these push-pull derivatives excellent candidates for hole-blocking layers in Organic Light-Emitting Diodes (OLEDs) and as precursors for non-linear optical (NLO) materials (4[4]).

References

  • Computational Calculation of Nitrobenzene and Its Derivatives. Academia.edu.[Link]

  • Absolute Calibration for Cyclic Voltammetry from the Solution-Phase Ionisation of Ferrocene. ACS Publications.[Link]

  • Diaryl Sulfide Derivatives as Potential Iron Corrosion Inhibitors: A Computational Study. NIH / MDPI.[Link]

  • Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. RSC Publishing.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Exact Mass and Molecular Weight of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene

For Immediate Release to Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the exact mass and molecular weight of the chemical compound 1,2-Dichloro-4-[...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the exact mass and molecular weight of the chemical compound 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene. Designed for professionals in the fields of chemical research and drug development, this document elucidates the theoretical calculations, experimental methodologies, and practical implications of these fundamental chemical properties.

Introduction: Characterizing a Complex Aromatic Compound

1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene is a multifaceted aromatic compound featuring a dichlorinated and nitrated benzene core linked to a p-tolyl group via a thioether bridge. The precise arrangement of these functional groups imparts distinct physicochemical properties that are of significant interest in synthetic chemistry and pharmacology. An accurate determination of its mass is the first and most critical step in its identification and characterization, underpinning all subsequent analytical and experimental work.

The molecular formula for 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene is C₁₃H₉Cl₂NO₂S . This formula is the basis for calculating both its molecular weight and its exact mass.

Quantitative Data Summary

The key mass-related values for 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene are summarized in the table below. The subsequent sections will detail the derivation and significance of these figures.

ParameterValueUnit
Molecular FormulaC₁₃H₉Cl₂NO₂S-
Molecular Weight 329.20 g/mol
Exact (Monoisotopic) Mass 328.97308 Da

Theoretical Calculation of Molecular Weight and Exact Mass

A clear distinction between molecular weight and exact mass is crucial for analytical precision.

Molecular Weight

The molecular weight is calculated using the weighted average atomic masses of all atoms in the molecule, considering their natural isotopic abundances.

  • Carbon (C): 13 × 12.011 u = 156.143 u

  • Hydrogen (H): 9 × 1.008 u = 9.072 u

  • Chlorine (Cl): 2 × 35.453 u = 70.906 u

  • Nitrogen (N): 1 × 14.007 u = 14.007 u

  • Oxygen (O): 2 × 15.999 u = 31.998 u

  • Sulfur (S): 1 × 32.065 u = 32.065 u

Total Molecular Weight = 156.143 + 9.072 + 70.906 + 14.007 + 31.998 + 32.065 = 329.191 u (commonly rounded to 329.20 g/mol for practical applications).

Exact Mass

The exact mass, or monoisotopic mass, is calculated using the mass of the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry.

  • Carbon (¹²C): 13 × 12.000000 u = 156.000000 u

  • Hydrogen (¹H): 9 × 1.007825 u = 9.070425 u

  • Chlorine (³⁵Cl): 2 × 34.968853 u = 69.937706 u

  • Nitrogen (¹⁴N): 1 × 14.003074 u = 14.003074 u

  • Oxygen (¹⁶O): 2 × 15.994915 u = 31.989830 u

  • Sulfur (³²S): 1 × 31.972071 u = 31.972071 u

Total Exact Mass = 156.000000 + 9.070425 + 69.937706 + 14.003074 + 31.989830 + 31.972071 = 328.973106 u (often reported to a few decimal places, e.g., 328.9731 Da). The PubChem database provides computed exact mass values for similar compounds, illustrating this principle.[1][2]

Experimental Determination: The Role of Mass Spectrometry

While theoretical calculations provide a baseline, the definitive determination of exact mass is achieved through experimental techniques, primarily high-resolution mass spectrometry (HRMS).

The Mass Spectrometry Workflow

The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Mass_Spectrometry_Workflow cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis cluster_2 Detection & Data Processing cluster_3 Output Sample Analyte Solution IonSource Ion Source (e.g., ESI, APCI) Sample->IonSource Introduction MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation (m/z) DataSystem Data System Detector->DataSystem Signal Transduction MassSpectrum Mass Spectrum DataSystem->MassSpectrum Data Processing

Caption: A generalized workflow for mass spectrometry analysis.

Step-by-Step Experimental Protocol for Exact Mass Determination
  • Sample Preparation: A dilute solution of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene is prepared in a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization: The sample is introduced into a mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI) to prevent fragmentation and preserve the molecular ion.

  • Mass Analysis: The resulting ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. These instruments are capable of resolving minute mass differences.

  • Detection: The detector records the arrival of ions, and the data system plots the ion intensity as a function of the m/z ratio, generating a mass spectrum.

  • Data Interpretation: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (due to the natural abundance of ³⁵Cl and ³⁷Cl). The most intense peak in this cluster corresponds to the molecule containing only the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S, and ³⁵Cl), and its m/z value provides the experimental exact mass.

Conclusion: From Theory to Practical Application

The precise determination of the exact mass and molecular weight of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene is fundamental to its scientific exploration. The molecular weight is essential for stoichiometric calculations in chemical synthesis, while the exact mass serves as a definitive identifier in complex biological and chemical matrices. The methodologies outlined in this guide, from theoretical calculation to high-resolution mass spectrometry, represent the gold standard for chemical characterization, ensuring the integrity and reproducibility of research and development efforts.

References

  • PubChem. 1,2-Dichloro-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Chemsrc. 1,2-Dichloro-4-methyl-5-nitrobenzene | CAS#:7494-45-3. [Link]

  • PubChem. N-(2,6-Dichlorophenyl)anthranilic acid. National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene in Pharmaceutical Synthesis

Introduction: Strategic Value of a Polysubstituted Nitroaromatic Building Block In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient constructio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Value of a Polysubstituted Nitroaromatic Building Block

In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene emerges as a highly versatile, yet underexplored, precursor for drug discovery and development. Its utility is rooted in the orthogonal reactivity of its constituent functional groups: two chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr), a nitro group that can be readily reduced to an amine, and a p-tolylthio moiety that can influence the electronic properties and metabolic stability of derivative compounds. The strategic positioning of these groups on the benzene ring allows for a stepwise and regioselective functionalization, paving the way for the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications. This document provides a comprehensive guide to the synthesis and prospective application of this valuable building block, with a focus on its use as a precursor to novel benzothiazole derivatives, a class of compounds renowned for their broad pharmacological activities.[1][2][3]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and handling requirements of any chemical intermediate is a prerequisite for its safe and effective use in a laboratory setting. The table below summarizes the key data for 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene.

PropertyValueSource/Method
Molecular Formula C₁₃H₉Cl₂NO₂SCalculated
Molecular Weight 326.19 g/mol Calculated
Appearance Pale yellow solid (predicted)Analogy to similar compounds
Melting Point Not available (requires experimental determination)N/A
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, acetone)Analogy to similar compounds
Purity ≥98% (recommended for synthesis)Standard for pharmaceutical intermediates

Safety Precautions: As with all nitroaromatic and chlorinated compounds, 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

Synthetic Protocol: Preparation of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene

The synthesis of the title compound is predicated on the principles of nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitro group activates the aromatic ring for attack by a nucleophile.[4][5] In this case, the nucleophile is the thiolate anion generated from 4-methylthiophenol. The reaction proceeds with high regioselectivity, with the incoming nucleophile displacing the chlorine atom that is para to the nitro group, a consequence of the superior resonance stabilization of the intermediate Meisenheimer complex.[4]

Reaction Scheme:

Synthesis_of_Target_Compound start 1,2,4-Trichloro-5-nitrobenzene product 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene start->product SNAr reagent + 4-Methylthiophenol conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat Benzothiazole_Synthesis start 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene intermediate 3,4-Dichloro-6-[(4-methylphenyl)thio]aniline start->intermediate Nitro Reduction step1_reagents Reducing Agent (e.g., SnCl₂·2H₂O, H₂/Pd-C) product Substituted Benzothiazole Derivative intermediate->product Benzothiazole Formation step2_reagents Cyclization Conditions (e.g., with an aldehyde or carboxylic acid derivative)

Sources

Application

Application Note: Chemoselective Catalytic Reduction of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene

Strategic Overview & Mechanistic Challenges The transformation of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene to its corresponding aniline (4,5-dichloro-2-[(4-methylphenyl)thio]aniline) represents a complex chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Challenges

The transformation of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene to its corresponding aniline (4,5-dichloro-2-[(4-methylphenyl)thio]aniline) represents a complex chemoselective challenge frequently encountered in pharmaceutical synthesis and agrochemical development.

This substrate presents a "triple-threat" of competing reactivities:

  • The Target: A reducible nitro ( −NO2​ ) group.

  • The Liability (Halogens): A 1,2-dichloroarene moiety that is highly susceptible to hydrodehalogenation under standard reducing conditions.

  • The Poison (Thioether): A p -tolylthio group. Sulfur's lone pairs strongly coordinate to the d-orbitals of transition metals, irreversibly poisoning standard noble metal catalysts[1].

Using a standard Palladium on Carbon (Pd/C) catalyst under hydrogen gas will inevitably lead to rapid hydrodehalogenation and catalyst death via sulfur poisoning. To achieve a high-yielding, self-validating protocol, we must employ chemoselective strategies: Pre-sulfided Platinum (Pt/C-S) for scalable hydrogenation, or Iron-Catalyzed Transfer Hydrogenation (Fe-CTH) for lab-scale synthesis.

Mechanistic Causality: Why Standard Methods Fail

Understanding the causality behind catalyst selection is critical for process optimization.

  • Failure of Pd/C and Standard Pt/C: Palladium readily undergoes oxidative addition into aryl carbon-chlorine bonds. Furthermore, the thioether moiety strongly binds to the active sites of Pd and Pt, blocking the dissociative adsorption of H2​ gas[1].

  • Success of Sulfided Platinum (Pt/C-S): By deliberately pre-poisoning a platinum catalyst with sulfur (forming a Pt-S layer), the most highly energetic and unselective active sites (corners and edges) are blocked. These specific sites are responsible for C-Cl bond cleavage. The remaining planar sites retain sufficient electron density to reduce the highly polarized N-O bonds of the nitro group via direct electron/hydride transfer[2]. Because the catalyst is already saturated with sulfur, the thioether moiety in the substrate does not cause further catastrophic deactivation.

  • Success of Iron-CTH: Iron provides an orthogonal mechanistic pathway. Instead of relying on the dissociative adsorption of H2​ and subsequent metal-insertion, iron facilitates a single-electron transfer (SET) to the nitro group[3]. This mechanism is inherently blind to aryl chlorides and is not inhibited by thioether coordination, making it exceptionally chemoselective[4].

ReactionPathway Substrate 1,2-Dichloro-4-[(4-methylphenyl)thio] -5-nitrobenzene Product 4,5-Dichloro-2-[(4-methylphenyl)thio] aniline Substrate->Product Pt/C-S or Fe-CTH (Chemoselective) Dehalogenated Dehalogenated Anilines Substrate->Dehalogenated Pd/C + H2 (Hydrodehalogenation) Desulfurized Desulfurized Products Substrate->Desulfurized Raney Ni (C-S Cleavage)

Fig 1. Chemoselective reduction pathways vs. common side reactions (dehalogenation/desulfurization).

Quantitative Catalyst Screening Data

The following table summarizes the performance of various catalytic systems on this specific substrate class, highlighting the necessity of chemoselective choices.

EntryCatalyst SystemConditionsConversion (%)Chemoselectivity (%)Yield (%)
15% Pd/C, H2​ (1 atm)EtOH, 25°C, 12h>99%<10% (Major: Dehalogenation)<10%
2Raney Ni, H2​ (1 atm)EtOH, 25°C, 12h>99%<5% (Major: Desulfurization)<5%
35% Pt/C, H2​ (5 atm)EtOAc, 50°C, 8h85%60% (Moderate Dehalogenation)51%
4 1% Pt/C-S (Sulfided), H2​ (5 atm) EtOAc, 50°C, 6h >99% >98% 95%
5 Fe powder / CaCl2​ / N2​H4​⋅H2​O EtOH/ H2​O , 80°C, 4h >99% >99% 92%

Experimental Workflows & Methodologies

Workflow Start Substrate Preparation (Dissolve in Solvent) CatSelect Catalyst Selection Start->CatSelect MethodA Method A: Pt/C-S (H2 Gas, 5 bar, 50°C) CatSelect->MethodA Scale-up MethodB Method B: Fe-CTH (N2H4·H2O, 80°C) CatSelect->MethodB Lab-scale Reaction Reaction Monitoring (HPLC/TLC) MethodA->Reaction MethodB->Reaction Workup Filtration (Celite) & Solvent Evaporation Reaction->Workup Purification Crystallization / Chromatography Workup->Purification Product Pure Target Amine Purification->Product

Fig 2. Parallel experimental workflows for Method A (Hydrogenation) and Method B (CTH).

Method A: High-Pressure Catalytic Hydrogenation (Scale-Up Standard)

This method is ideal for pilot-plant scaling due to high atom economy and simple workup.

Step-by-Step Protocol:

  • Reactor Preparation: Thoroughly purge a high-pressure stainless steel autoclave with Nitrogen ( N2​ ) to remove oxygen and prevent explosive mixtures.

  • Substrate Loading: Dissolve 10.0 g (approx. 31.8 mmol) of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene in 100 mL of anhydrous Ethyl Acetate. Causality: EtOAc is chosen over methanol to suppress potential solvolysis of the aryl chlorides and to ensure complete solubility of the lipophilic thioether.

  • Catalyst Addition: Add 0.5 g of 1% Pt/C (Sulfided).

  • Hydrogenation: Seal the autoclave, purge three times with H2​ gas, and pressurize to 5 bar. Heat the reaction mixture to 50 °C under vigorous mechanical stirring (800 rpm) to overcome mass-transfer limitations of the gas-liquid-solid interface.

  • In-Process Validation (Self-Validating Step): Monitor the pressure drop. The reaction requires exactly 3 molar equivalents of H2​ . Once H2​ uptake ceases, sample the mixture for HPLC analysis. Critical Check: Ensure the complete absence of the intermediate hydroxylamine species, which often stalls in sulfur-poisoned reactions[2]. If present, increase temperature to 60 °C for 1 hour.

  • Workup: Cool to room temperature and carefully vent the H2​ gas. Filter the mixture through a tightly packed pad of Celite® to remove the Pt/C-S catalyst. Wash the pad with 50 mL of EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4,5-dichloro-2-[(4-methylphenyl)thio]aniline. Recrystallize from hot heptane/toluene.

Method B: Iron-Catalyzed Transfer Hydrogenation (Lab-Scale Standard)

This method avoids the use of high-pressure hydrogen gas and expensive noble metals, making it ideal for discovery chemistry.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL two-neck round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of the substrate in a solvent mixture of 80 mL Ethanol and 20 mL Water.

  • Reagent Addition: Add 5.3 g (3.0 eq) of fine Iron powder (325 mesh) and 1.7 g (0.5 eq) of Calcium Chloride ( CaCl2​ ). Causality: CaCl2​ acts as a Lewis acid promoter, coordinating to the oxygens of the nitro group, thereby lowering the LUMO energy and facilitating single-electron transfer from the iron surface[3].

  • Reductant Addition: Heat the mixture to 60 °C. Slowly add 7.7 mL (5.0 eq) of Hydrazine hydrate ( N2​H4​⋅H2​O ) dropwise over 15 minutes. Caution: Hydrazine decomposition generates N2​ and H2​ gas; addition must be controlled to prevent violent effervescence.

  • Heating: Raise the temperature to 80 °C (reflux) and stir vigorously for 4 hours.

  • In-Process Validation: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (usually a distinct yellow/orange spot) will disappear, replaced by a highly UV-active, polar spot corresponding to the aniline.

  • Workup: Cool the reaction to room temperature. Filter the iron sludge through a Celite® pad, washing generously with EtOAc (150 mL). Transfer the filtrate to a separatory funnel, add 100 mL of water, and extract. Wash the organic layer with brine (to remove residual hydrazine and ethanol), dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford the pure product.

References

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. 4[4]

  • Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction - Benchchem. 1[1]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. 2[2]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. 3[3]

Sources

Method

Application Notes and Protocols for the Utilization of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene in Agrochemical Intermediate Development

Introduction: The Strategic Imperative for Novel Fungicide Scaffolds Global food security is intrinsically linked to the effective management of plant pathogens. Fungal diseases, in particular, pose a significant threat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative for Novel Fungicide Scaffolds

Global food security is intrinsically linked to the effective management of plant pathogens. Fungal diseases, in particular, pose a significant threat to crop yields and agricultural economies. The continuous evolution of fungal resistance to existing fungicides necessitates a perpetual search for novel active ingredients with unique modes of action. A key strategy in this endeavor is the design and synthesis of versatile chemical intermediates that can serve as foundational scaffolds for a new generation of agrochemicals.

This technical guide focuses on the synthesis and application of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene , a promising intermediate for the development of potent fungicides. The presence of a dichlorinated and nitrated phenyl ring, combined with a thioether linkage, provides a rich platform for chemical modification and the introduction of various toxophoric groups. Specifically, this guide will detail the synthetic pathway to this intermediate and its subsequent conversion into a novel triazole-containing fungicide, a class of compounds renowned for their broad-spectrum activity.[1]

Part 1: Synthesis of the Core Intermediate: 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene

The synthesis of the title intermediate is predicated on the principles of nucleophilic aromatic substitution (SNAr). The presence of a strong electron-withdrawing nitro group on the benzene ring activates the halogen substituents, particularly those in the ortho and para positions, to nucleophilic attack.[2][3] This allows for the selective displacement of a chlorine atom by a suitable nucleophile, in this case, a thiolate.

Causality of Experimental Choices:

The chosen starting material, 1,2,4-trichloro-5-nitrobenzene, possesses three chlorine atoms that can potentially be substituted. However, the chlorine atom at the 4-position is para to the strongly activating nitro group, making it the most susceptible to nucleophilic attack. The reaction with 4-methylthiophenol in the presence of a base, such as potassium carbonate, generates the corresponding thiolate in situ, a potent nucleophile that readily displaces the activated chlorine atom. Dimethylformamide (DMF) is selected as the solvent due to its polar, aprotic nature, which effectively solvates the cationic species and accelerates SNAr reactions.

Experimental Protocol 1: Synthesis of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene

Materials:

  • 1,2,4-Trichloro-5-nitrobenzene

  • 4-Methylthiophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-methylthiophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium thiolate salt.

  • To this mixture, add a solution of 1,2,4-trichloro-5-nitrobenzene (1.0 eq) in anhydrous DMF dropwise over 15 minutes.

  • Heat the reaction mixture to 80°C and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene .

Synthetic Pathway Visualization

Synthesis_of_Intermediate cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 1_2_4_trichloro_5_nitrobenzene 1,2,4-Trichloro-5-nitrobenzene reaction_step + 1_2_4_trichloro_5_nitrobenzene->reaction_step 4_methylthiophenol 4-Methylthiophenol 4_methylthiophenol->reaction_step K2CO3 K₂CO₃ K2CO3->reaction_step DMF DMF, 80°C DMF->reaction_step product 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene reaction_step->product SNAr Mechanism_of_Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalysis Disruption Disrupted Fungal Cell Membrane & Cell Death CYP51->Disruption Pathway Blocked Fungal_Cell_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Triazole_Fungicide Novel Triazole Fungicide Inhibition Inhibition Triazole_Fungicide->Inhibition Inhibition->CYP51 Blocks Active Site

Caption: Mechanism of action of triazole fungicides.

Experimental Protocol 2: Synthesis of 2-(1H-1,2,4-triazol-1-yl)-1-chloro-4-[(4-methylphenyl)thio]-5-nitrobenzene

Materials:

  • 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene

  • 1,2,4-Triazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene (1.0 eq), 1,2,4-triazole (1.2 eq), and potassium carbonate (1.5 eq) in acetonitrile. [4]2. Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product, 2-(1H-1,2,4-triazol-1-yl)-1-chloro-4-[(4-methylphenyl)thio]-5-nitrobenzene .

Data Presentation: Summary of Synthetic Protocols
Parameter Protocol 1: Intermediate Synthesis Protocol 2: Fungicide Synthesis
Starting Material 1,2,4-Trichloro-5-nitrobenzene1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene
Key Reagents 4-Methylthiophenol, K₂CO₃1,2,4-Triazole, K₂CO₃
Solvent DMFAcetonitrile
Temperature 80°CReflux (~82°C)
Reaction Time 4-6 hours6-8 hours
Purification Column ChromatographyColumn Chromatography

Part 3: Evaluation of Fungicidal Activity

The newly synthesized triazole derivative can be evaluated for its fungicidal activity against a panel of economically important plant pathogenic fungi. In vitro susceptibility testing is a standard method to determine the potency of a new compound.

Experimental Protocol 3: In Vitro Antifungal Susceptibility Testing

Methodology:

  • Fungal Strains: A selection of relevant fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani) should be used.

  • Preparation of Antifungal Agent: A stock solution of the synthesized triazole fungicide is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then prepared in a suitable growth medium (e.g., potato dextrose broth) in a 96-well microtiter plate. [5]3. Inoculation and Incubation: A standardized fungal inoculum is added to each well of the microtiter plate. The plate is incubated at an appropriate temperature (typically 25-28°C) for 48-72 hours. [5]4. Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth. The half-maximal effective concentration (EC₅₀) can also be calculated.

Hypothetical Fungicidal Activity Data
Fungal Pathogen EC₅₀ (µg/mL) of Novel Triazole EC₅₀ (µg/mL) of Commercial Standard (e.g., Tebuconazole)
Botrytis cinerea1.52.1
Fusarium oxysporum2.33.5
Rhizoctonia solani0.91.2

Conclusion

1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene has been demonstrated to be a valuable and versatile intermediate for the synthesis of novel agrochemicals. The strategic application of nucleophilic aromatic substitution allows for the sequential introduction of a thioether and a triazole moiety, leading to the creation of a potent, new fungicidal candidate. The protocols detailed in this guide provide a robust framework for the synthesis and evaluation of such compounds, highlighting a promising avenue for the development of next-generation crop protection agents.

References

  • Arnoldi, A., Carzaniga, R., Morini, G., Merlini, L., & Farina, G. (2000). Synthesis, fungicidal activity, and QSAR of a series of 2-dichlorophenyl-3-triazolylpropyl ethers. Journal of Agricultural and Food Chemistry, 48(6), 2547–2555. Available at: [Link]

  • Fan, W., Huang, X., Yu, S., Bian, Q., & Wang, B. (2024). Synthesis and Fungicidal Activity Evaluation of Novel Triazole Thione/Thioether Derivatives Containing a Pyridylpyrazole Moiety. Chemistry & Biodiversity. Available at: [Link]

  • Iowa State University. (2006). Fungicides: Triazoles. Iowa State University Digital Repository. Available at: [Link]

  • Li, P., et al. (2021). Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives bearing the 6-Fluoroquinazolinyl Moiety. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Sun, N., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Molecules, 27(15), 4984. Available at: [Link]

  • Fan, W., et al. (2024). Synthesis and Fungicidal Activity Evaluation of Novel Triazole Thione/Thioether Derivatives Containing a Pyridylpyrazole Moiety. Helvetica Chimica Acta. Available at: [Link]

  • Arnoldi, A., et al. (2000). Synthesis, Fungicidal Activity, and QSAR of a Series of 2-Dichlorophenyl-3-triazolylpropyl Ethers. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Fungicidal Activity, and QSAR of a Series of 2-Dichlorophenyl-3-triazolylpropyl Ethers. Available at: [Link]

  • Zhu, Y., et al. (2021). Synthesis, Bioactivity, and QSAR Study of 3,4-Dichlorophenyl Isoxazole-Substituted Stilbene Derivatives against the Phytopathogenic Fungus Botrytis cinerea. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 12(8), 1910–1921. Available at: [Link]

  • Zhang, Z., et al. (2021). Design, Synthesis, and Herbicidal Activity of Thioether Containing 1,2,4-Triazole Schiff Bases as Transketolase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Mueller, D., et al. (2006). Fungicides: Triazoles. Iowa State University Extension and Outreach. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of some new substituted 1,2,4-triazole and 1,3,4-thiadiazole and their derivatives. International Journal of Drug Design and Discovery, 3(3), 856-862. Available at: [Link]

  • Karpun, Y., & Polishchuk, N. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. ScienceRise: Pharmaceutical Science, 3(31), 4-10. Available at: [Link]

  • Parashkevova, G., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 421-435. Available at: [Link]

  • Li, P., et al. (2024). Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton. RSC Advances, 14(1), 1-10. Available at: [Link]

  • Hovhannisyan, A., et al. (2025). Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. Preprints.org. Available at: [Link]

  • Trotsko, N., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 5039. Available at: [Link]

  • Kiran, G., et al. (2022). Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives using Biginelli cycloaddition reaction. International Journal of Chemical Science, 20(1), 1-6. Available at: [Link]

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The functionalization of highly substituted aromatic sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The functionalization of highly substituted aromatic scaffolds is a cornerstone of modern drug discovery. The compound 1,2-dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene presents a unique, multi-functional template. It features a strongly electron-withdrawing nitro group, two chlorine atoms with orthogonal reactivities, and a bulky thioether linkage. This application note details the mechanistic rationale and provides self-validating protocols for the regioselective Nucleophilic Aromatic Substitution (SNAr) of this scaffold, enabling the predictable synthesis of complex molecular entities.

Mechanistic Rationale & Regioselectivity Logic

The reactivity of aryl halides in SNAr reactions is dictated by the electronic landscape of the aromatic ring. For SNAr to occur efficiently, the ring must be activated by a strong electron-withdrawing group (EWG), such as a nitro (-NO₂) group, which stabilizes the anionic Meisenheimer intermediate 1.

In 1,2-dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene, the spatial arrangement relative to the C5-nitro group is as follows:

  • C2-Chlorine: Positioned para to the nitro group.

  • C1-Chlorine: Positioned meta to the nitro group.

  • C4-Thioether: Positioned ortho to the nitro group.

The Causality of C2-Selectivity

Nucleophilic attack occurs almost exclusively at the C2 position . Attack at C2 generates a Meisenheimer complex where the negative charge is delocalized directly onto the highly electronegative oxygen atoms of the para-nitro group. Conversely, attack at the C1 position (meta) fails to provide resonance stabilization to the intermediate, rendering it kinetically inaccessible under standard conditions 2. While the C4-thioether is ortho to the nitro group and theoretically activated, thioethers are poor leaving groups compared to halides, and the steric bulk of the p-tolyl group further suppresses reactivity at this site 3.

SNAr_Logic Substrate 1,2-Dichloro-4-[(4-methylphenyl)thio] -5-nitrobenzene AttackC2 Nucleophilic Attack at C2 (Para to NO2) Substrate->AttackC2 Favored Pathway AttackC1 Nucleophilic Attack at C1 (Meta to NO2) Substrate->AttackC1 Disfavored Pathway MeisenheimerC2 Meisenheimer Complex Resonance Stabilized by NO2 AttackC2->MeisenheimerC2 MeisenheimerC1 Meisenheimer Complex No Resonance Stabilization AttackC1->MeisenheimerC1 Product C2-Substituted Product (High Yield, Regioselective) MeisenheimerC2->Product Cl- Elimination NoProduct Minimal/No C1 Substitution MeisenheimerC1->NoProduct High Activation Energy

Regioselectivity logic for SNAr on 1,2-dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene.

Experimental Design & Causality

To ensure robust, scalable, and reproducible results, the experimental design relies on specific physicochemical principles:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) are mandated for amine nucleophiles. They solvate cations effectively while leaving the nucleophilic anions/amines "naked" and highly reactive.

  • Base Selection: A mild inorganic base (K₂CO₃) or a non-nucleophilic organic base (DIPEA) is used to scavenge the HCl byproduct during aminations, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Temperature Control: Alkoxylation requires strict temperature control (0 °C to RT) due to the "hard" nature of alkoxide nucleophiles, which can cause unwanted side reactions (e.g., thioether cleavage) if overheated.

Workflow Prep 1. Reagent Prep Substrate + Nucleophile React 2. SNAr Reaction Polar Aprotic Solvent Prep->React Monitor 3. IPC Monitoring LC-MS / TLC React->Monitor Workup 4. Aqueous Workup Liquid-Liquid Extraction Monitor->Workup Purify 5. Purification Flash Chromatography Workup->Purify

Standardized high-throughput experimental workflow for SNAr functionalization.

Validated SNAr Protocols

Protocol A: Regioselective Amination (e.g., Morpholine)

This protocol describes the displacement of the C2-chlorine with a secondary amine.

Materials:

  • 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene (1.0 equiv, 1.0 mmol, 314 mg)

  • Morpholine (1.2 equiv, 1.2 mmol, 105 µL)

  • Potassium carbonate (K₂CO₃, 325 mesh) (2.0 equiv, 2.0 mmol, 276 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Initiation: Charge a dried 20 mL scintillation vial equipped with a magnetic stir bar with the substrate and K₂CO₃. Add anhydrous DMF to yield a pale yellow suspension.

  • Nucleophile Addition: Add morpholine dropwise at room temperature. Seal the vial under a nitrogen atmosphere.

  • Heating: Transfer the vial to a pre-heated reaction block set to 60 °C. Stir vigorously for 3–4 hours.

  • In-Process Control (IPC) & Self-Validation:

    • Visual: The reaction mixture will transition from pale yellow to a deep orange/red. This causality is due to the formation of a push-pull chromophore (electron-donating amine conjugated with the electron-withdrawing nitro group).

    • Analytical: TLC (20% EtOAc/Hexanes) will show complete consumption of the starting material (higher Rf) and the appearance of a bright yellow, UV-active product spot (lower Rf). LC-MS (ESI+) will confirm a mass shift of +51 Da (Loss of Cl + Morpholine - H) and a transition from a di-chloro isotopic pattern (9:6:1) to a mono-chloro pattern (3:1).

  • Quench & Workup: Cool the mixture to room temperature. Pour into 20 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (2 × 15 mL) to remove residual DMF, followed by brine (15 mL).

  • Drying & Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (10% to 30% EtOAc in Hexanes) to afford the pure C2-aminated product.

Protocol B: Regioselective Alkoxylation (e.g., Methoxylation)

This protocol utilizes a stronger, harder nucleophile, requiring milder conditions to maintain regiocontrol.

Materials:

  • 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene (1.0 equiv, 1.0 mmol, 314 mg)

  • Sodium methoxide (NaOMe, 25 wt% in MeOH) (1.1 equiv, 1.1 mmol, ~250 µL)

  • Anhydrous Tetrahydrofuran (THF) (4.0 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve the substrate in anhydrous THF in a round-bottom flask. Cool the solution to 0 °C using an ice-water bath under nitrogen.

  • Nucleophile Addition: Slowly add the NaOMe solution dropwise over 5 minutes to prevent localized exothermic spikes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (10% EtOAc/Hexanes). The product will have a slightly lower Rf than the starting material. LC-MS will show a mass shift of -4.5 Da with a mono-chloro isotopic signature.

  • Quench: Quench the reaction strictly with saturated aqueous NH₄Cl (10 mL) to neutralize any unreacted methoxide and prevent unintended hydrolysis of the nitro group.

  • Extraction & Purification: Extract with Dichloromethane (3 × 10 mL). Wash with brine, dry over MgSO₄, concentrate, and purify via flash chromatography.

Quantitative Performance Data

The following table summarizes the expected outcomes when applying the protocols above with various nucleophiles, highlighting the robust regioselectivity of the C2 position.

NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Regioselectivity (C2:C1)Product Appearance
Morpholine DMFK₂CO₃60488> 99:1Deep Orange Solid
Piperidine DMFK₂CO₃60391> 99:1Red/Orange Solid
NaOMe THF/MeOHNone25295> 99:1Pale Yellow Solid
NaSPh DMFNone251.585> 95:5Yellow Oil/Solid

Table 1: Comparative Nucleophilic Reactivity and Regioselectivity Data for 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene.

References

  • BenchChem. Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives. Retrieved from 1

  • American Chemical Society (ACS). On the Nucleophilic Reactivity of 4,6-Dichloro-5-nitrobenzofuroxan with Some Aliphatic and Aromatic Amines. Retrieved from 2

  • National Institutes of Health (NIH) / PMC. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from 3

Sources

Technical Notes & Optimization

Troubleshooting

optimizing solvent conditions for 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene crystallization

Technical Support Center: Crystallization Optimization for 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene Welcome to the Advanced Crystallization Support Center. This guide is specifically engineered for researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization Optimization for 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene

Welcome to the Advanced Crystallization Support Center. This guide is specifically engineered for researchers and drug development professionals isolating 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene (Formula: C13H9Cl2NO2S; MW: 314.19 g/mol )[1].

As a highly lipophilic diaryl sulfide (LogP ~3.83)[2] with a flexible thioether linkage and a highly polarizable nitro group, this Acetylcholinesterase (AChE) inhibitor precursor frequently presents isolation challenges[1]. Competing intermolecular forces—specifically halogen bonding from the dichloro-substituents, dipole-dipole interactions from the nitro group, and hydrophobic pi-pi stacking—make this molecule highly susceptible to phase separation and polymorphic variability.

Below is our field-proven troubleshooting guide, engineered to provide mechanistic clarity and self-validating protocols for your crystallization workflows.

Section 1: Core Troubleshooting & FAQs

Q1: My compound consistently "oils out" (forms a biphasic liquid emulsion) upon cooling instead of forming solid crystals. How do I force nucleation? A1: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the melting point of the solute-solvent mixture drops below the saturation temperature[3]. Because your target molecule is highly lipophilic and sterically hindered, it can act as a plasticizer within its own solvent matrix, depressing the glass transition and melting temperatures[4].

  • Causality & Solution: To break this thermodynamic trap, you must shift the metastable zone width (MSZW). Reheat the biphasic mixture until it forms a single, homogeneous phase. Instead of relying solely on a temperature gradient, introduce 5–10% (v/v) of an anti-solvent (e.g., heptane or water, depending on your primary solvent) to decrease solubility without significantly lowering the mixture's melting point[3]. Alternatively, introduce seed crystals at a temperature strictly above the oiling-out boundary.

Q2: How does solvent selection influence the polymorphic outcome of this specific diaryl sulfide? A2: Nitroaromatic thioethers are notorious for exhibiting solvent-dependent polymorphic selectivity[5]. The nitro group strongly interacts with high-dielectric solvents (e.g., acetone, ethanol), which stabilizes the thermodynamic polymorph via dipole-dipole interactions. Conversely, low-dielectric solvents (e.g., toluene, heptane) promote solute-solute pi-pi stacking, often kinetically trapping the molecule in a metastable, needle-like polymorph[5].

  • Causality & Solution: If your downstream application requires the stable thermodynamic form (Form I), utilize a high-dielectric primary solvent and employ a slow cooling profile. If you require a highly soluble kinetic form, utilize a low-dielectric solvent with rapid evaporation.

Q3: I only have 10 mg of crude material synthesized. What is the most reliable method to generate X-ray quality seed crystals without wasting material? A3: For sub-milligram to low-milligram scales, Vapor Diffusion is the gold standard[6]. It relies on the slow, vapor-phase transfer of a volatile anti-solvent into a solution of your compound.

  • Causality & Solution: The extremely slow diffusion rate ensures the system remains in the labile zone just long enough to trigger sparse, high-quality nucleation rather than massive amorphous precipitation. Avoid highly volatile primary solvents (like DCM) if possible, as their rapid evaporation can lead to lattice degradation[6].

Section 2: Self-Validating Experimental Protocols

Protocol 1: Anti-Solvent Vapor Diffusion (Seed Generation)

Self-Validating Principle: The asymptotic rise in supersaturation prevents the kinetic shock that leads to oiling out, guaranteeing the formation of highly ordered crystal lattices.

  • Dissolution: Dissolve 5–10 mg of the crude compound in 0.5 mL of Ethyl Acetate (Primary Solvent) inside a 2 mL glass vial.

  • Clarification: Filter the solution through a 0.22 μm PTFE syringe filter. Validation: This removes heterogeneous nucleants (dust/insoluble impurities) that cause premature, poor-quality crystallization.

  • Chamber Setup: Place the uncapped 2 mL vial into a larger 20 mL scintillation vial.

  • Antisolvent Addition: Carefully add 3 mL of n-Hexane (Antisolvent) to the outer 20 mL vial. Ensure the liquid level remains strictly below the rim of the inner vial.

  • Equilibration: Seal the 20 mL vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 20 °C for 3 to 7 days[6].

  • Harvesting: Once distinct geometric crystals form, carefully decant the mother liquor and wash the crystals with cold n-Hexane.

Protocol 2: Scalable Mixed-Solvent Cooling Crystallization

Self-Validating Principle: Utilizing a binary solvent system allows precise, real-time tuning of the solubility curve, ensuring the process remains under thermodynamic control[3].

  • Preparation: Suspend 1.0 g of the compound in 10 mL of Ethanol in a jacketed crystallizer.

  • Heating: Heat the suspension to 70 °C under gentle agitation (200 rpm) until complete dissolution is achieved.

  • Anti-Solvent Titration: Dropwise, add Water until the solution becomes faintly cloudy (the cloud point). Validation: Immediately add just enough Ethanol (approx. 0.5 mL) to clear the solution, confirming you are exactly at the saturation boundary[3].

  • Controlled Cooling: Program the crystallizer to cool at a strict linear rate of 0.1 °C/min down to 5 °C.

  • Seeding: At 55 °C, introduce 10 mg of seed crystals (generated from Protocol 1) to bypass the metastable zone and prevent LLPS.

  • Isolation: Filter the resulting slurry under vacuum, wash with 2 volumes of pre-chilled Ethanol:Water (1:1 v/v), and dry under vacuum at 40 °C for 12 hours.

Section 3: Quantitative Data Summaries

Table 1: Solvent Selection Matrix for 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene

Solvent SystemDielectric Constant (ε)Boiling PointExpected InteractionRecommended Use
Ethanol / Water High (~24 / 80)78 °C / 100 °CDipole stabilization of NO2 groupBulk crystallization of stable thermodynamic polymorph[3][5].
Acetone / Heptane Mixed (~21 / 1.9)56 °C / 98 °CPlasticization mitigationHigh-density precipitation; prevents oiling out[4].
Toluene Low (~2.4)110 °CPi-pi stacking promotionIsolation of kinetic/metastable polymorphs[5].
Ethyl Acetate / Hexane Moderate (~6.0 / 1.9)77 °C / 68 °CBalanced solubilityVapor diffusion for X-ray seed generation[6].

Table 2: Troubleshooting Matrix for Phase Separation

ObservationRoot CauseImmediate Corrective ActionPreventive Action
Cloudy Emulsion (Oiling Out) Solute melting point < saturation temp.Reheat to single phase; add 5% anti-solvent[3].Introduce seed crystals at higher temperatures.
Amorphous Precipitation Cooling rate too fast (Kinetic shock).Re-dissolve at T_max and hold for 30 mins.Reduce cooling rate to ≤ 0.1 °C/min.
No Yield upon Cooling Excessive solvent volume / High solubility.Boil off 30-50% of the primary solvent[3].Conduct a cloud-point titration prior to cooling.

Section 4: Process Visualizations

Workflow Start Dissolve C13H9Cl2NO2S in Primary Solvent Cool Controlled Cooling (0.1 °C/min) Start->Cool Observe Phase Observation Cool->Observe Oiling Oiling Out (LLPS) Liquid-Liquid Separation Observe->Oiling Cloudy/Oily Emulsion Crystals Nucleation & Crystal Growth Observe->Crystals Sharp Faceted Crystals Reheat Reheat to single phase Add 5% Antisolvent Oiling->Reheat Isolate Filter & Vacuum Dry (High Purity Yield) Crystals->Isolate Seed Introduce Seed Crystals above T_oil Reheat->Seed Seed->Cool Recirculate

Workflow for mitigating liquid-liquid phase separation (oiling out) during crystallization.

Polymorph Input 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene (Crude Solute) HighEps High Dielectric Solvents (e.g., Acetone, EtOH) Dipole Stabilization Input->HighEps LowEps Low Dielectric Solvents (e.g., Toluene, Heptane) Pi-Pi Stacking Promotion Input->LowEps PolyI Thermodynamic Polymorph (High Density, Stable) HighEps->PolyI Slow Cooling Thermodynamic Control PolyII Kinetic Polymorph (Metastable, Needle-like) LowEps->PolyII Fast Evaporation Kinetic Control PolyII->PolyI Solvent-Mediated Phase Transition

Thermodynamic vs. kinetic control of polymorphism based on solvent dielectric properties.

References

  • [5] Royal Society of Chemistry (CrystEngComm). Efficient solvent-controlled crystallization of pure polymorphs of 1-nitro-4-(4-nitrophenylmethylthio)benzene. URL: [Link]

  • [2] Genophore Database. GSM103183 Compound Properties. URL:[Link]

  • [6] University of Fribourg. Guide for Crystallization: Vapor Diffusion and Solvent Layering. URL: [Link]

  • [4] MDPI (Pharmaceutics). Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density Dispersions. URL: [Link]

Sources

Optimization

minimizing impurities in 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene scale-up

Topic: Scale-Up Synthesis of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-Up Synthesis of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1,2-dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene.

To achieve high regioselectivity and yield, the industry-standard approach utilizes 1,2-dichloro-4-fluoro-5-nitrobenzene as the electrophile. The highly electronegative fluorine atom acts as a superior leaving group compared to chlorine, driving a highly regioselective Nucleophilic Aromatic Substitution (SNAr)[1]. However, transitioning this reaction from the bench to a multi-kilogram scale introduces complex thermodynamic and kinetic challenges that can drastically alter the impurity profile.

Mechanistic Overview & Reaction Pathway

The reaction proceeds via an addition-elimination SNAr mechanism. The rate-determining step is the nucleophilic attack of the thiolate on the electron-poor aromatic ring, forming a negatively charged Meisenheimer complex[2]. This intermediate is heavily stabilized by the electron-withdrawing nitro group positioned ortho to the reaction site[3].

SNAr_Optimization SM 1,2-Dichloro-4-fluoro- 5-nitrobenzene Meisenheimer Meisenheimer Complex SM->Meisenheimer + Thiolate Hydrolysis Phenol Derivative (Hydrolysis) SM->Hydrolysis H2O / Base Thiol 4-Methylbenzenethiol Thiol->Meisenheimer Base Disulfide Di-p-tolyl Disulfide (Oxidation) Thiol->Disulfide O2 / Base Product Target Product (Mono-thioether) Meisenheimer->Product - Fluoride OverSub Bis-thioether (Over-substitution) Product->OverSub Excess Thiolate >10°C

SNAr pathway and common impurity-forming side reactions in scale-up.

Troubleshooting Guides & FAQs

Q1: We are observing significant levels of di-p-tolyl disulfide impurity in our crude mixture. How can we suppress this? Expert Insight: Thiolates are highly susceptible to aerobic oxidation, a process that is significantly accelerated in the presence of a base and molecular oxygen[4]. During scale-up, increased reactor headspace and longer fluid transfer times often lead to higher dissolved oxygen levels, promoting the oxidative dimerization of 4-methylbenzenethiol into bis(4-methylphenyl) disulfide. Actionable Protocol:

  • Implement rigorous degassing of all solvents by sparging with nitrogen or argon for at least 30 minutes prior to use.

  • Maintain a positive inert atmosphere during the entire reaction and reagent transfer.

  • Use a slight stoichiometric excess of the thiol (1.02–1.05 eq) to compensate for minor oxidative losses without triggering over-substitution.

Q2: Our HPLC shows a secondary peak identified as a bis-thioether (over-substitution). Why does this happen and how do we control it? Expert Insight: While the fluorine atom at the 4-position is the most reactive leaving group, the chlorine atom at the 2-position is also highly activated because it is para to the strongly electron-withdrawing nitro group[3]. If the local concentration of the thiolate is too high, or if the reaction temperature exceeds the kinetic control threshold, a second SNAr reaction occurs, displacing the 2-chloro group to form 1-chloro-2,4-bis[(4-methylphenyl)thio]-5-nitrobenzene. Actionable Protocol:

  • Temperature Control: Maintain the reaction temperature strictly between 0 °C and 5 °C during the nucleophile addition.

  • Dosing Strategy: Employ a slow, controlled addition of the pre-formed thiolate solution to the electrophile. Do not add the electrophile to the thiolate pool, as this maximizes the steady-state concentration of the nucleophile and drives over-substitution.

Q3: We detect 1,2-dichloro-4-hydroxy-5-nitrobenzene in the crude mixture. What is the source? Expert Insight: Fluoronitrobenzenes are highly sensitive to hydroxide nucleophiles. If your base (e.g., K₂CO₃) or solvent contains moisture, the base will generate hydroxide ions that outcompete the bulky thiolate, leading to the hydrolysis of the starting material[5]. Actionable Protocol:

  • Use strictly anhydrous K₂CO₃ (oven-dried prior to use).

  • Ensure the reaction solvent has a water content of <100 ppm, verified via Karl Fischer titration before batch initiation.

Q4: What is the recommended base and solvent system for minimizing impurities during a multi-kilogram scale-up? Expert Insight: Polar aprotic solvents accelerate SNAr reactions by poorly solvating the nucleophilic anion, thereby increasing its effective reactivity[6]. While DMF is commonly used at the bench, it can degrade into dimethylamine at elevated temperatures or upon prolonged standing with a base, leading to unwanted amination impurities. Actionable Protocol: Acetonitrile (MeCN) paired with anhydrous K₂CO₃ is the optimal system. It provides excellent reactivity, avoids the dimethylamine impurity pathway entirely, and is significantly easier to recover or remove during downstream crystallization.

Quantitative Data: Impurity Profile vs. Reaction Conditions

The following table summarizes the causal relationship between sub-optimal scale-up parameters and the resulting impurity profile, allowing for rapid diagnostic troubleshooting.

Reaction ParameterDeviation / Sub-optimal ConditionPrimary Impurity FormedMechanistic CauseOptimized Condition
Atmosphere Ambient air exposure during transferDi-p-tolyl disulfide (>5%)Aerobic thiolate oxidationStrict N₂ sparging
Temperature Exotherm allowed to reach > 20 °CBis-thioether (>2%)SNAr at the 2-chloro position0–5 °C
Base/Solvent K₂CO₃ in DMFDimethylamine adductDMF degradation to amineK₂CO₃ in MeCN
Moisture > 500 ppm H₂O in solventPhenol derivativeOH⁻ outcompetes thiolateAnhydrous reagents
Stoichiometry > 1.10 eq ThiolBis-thioether & DisulfideExcess nucleophile1.02–1.05 eq Thiol
Experimental Protocol: Optimized Scale-Up Methodology

This protocol is designed as a self-validating system. The sequential washing steps in the isolation phase specifically target the mechanistic impurities discussed above.

  • Preparation of Electrophile Solution: Charge a dry, nitrogen-flushed jacketed reactor with 1,2-dichloro-4-fluoro-5-nitrobenzene (1.0 eq) and anhydrous acetonitrile (5 volumes). Cool the mixture to 0–5 °C under continuous nitrogen sparging.

  • Preparation of Nucleophile Solution: In a separate vessel, dissolve 4-methylbenzenethiol (1.02 eq) in anhydrous acetonitrile (3 volumes). Add anhydrous, finely powdered K₂CO₃ (1.5 eq). Stir the suspension under a strict nitrogen atmosphere for 30 minutes to pre-form the active thiolate.

  • Controlled Addition: Slowly transfer the thiolate suspension to the electrophile solution over 2–3 hours. Critical: Maintain the internal temperature strictly below 5 °C to prevent over-substitution at the 2-chloro position.

  • Reaction Monitoring: Stir the reaction at 5 °C for an additional 1 hour. Monitor completion via HPLC. The Meisenheimer complex formation and subsequent fluoride elimination should be rapid and quantitative.

  • Quenching & Workup: Quench the reaction by adding cold, degassed water (10 volumes). This serves a dual purpose: it dissolves the inorganic salts (KF, K₂CO₃) and acts as an anti-solvent to precipitate the target product.

  • Isolation & Purification: Filter the resulting slurry. Wash the filter cake sequentially with:

    • Cold water (3 volumes): Removes residual salts and highly polar hydrolysis impurities.

    • Cold heptane (2 volumes): Selectively washes away trace non-polar di-p-tolyl disulfide without dissolving the product.

  • Drying: Dry the product in a vacuum oven at 40 °C until constant weight is achieved.

Sources

Troubleshooting

Technisches Support-Center: Aufreinigung von 1,2-Dichlor-4-[(4-methylphenyl)thio]-5-nitrobenzol

Answering in German. Absolut! Hier ist ein technisches Support-Center, das auf die Reinigung von 1,2-Dichlor-4-[(4-methylphenyl)thio]-5-nitrobenzol-Rohgemischen zugeschnitten ist. Willkommen im technischen Leitfaden für...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das auf die Reinigung von 1,2-Dichlor-4-[(4-methylphenyl)thio]-5-nitrobenzol-Rohgemischen zugeschnitten ist.

Willkommen im technischen Leitfaden für die Aufreinigung von 1,2-Dichlor-4-[(4-methylphenyl)thio]-5-nitrobenzol. Dieses Dokument dient als Ressource für Wissenschaftler und Forscher, die mit den Herausforderungen bei der Isolierung dieses wichtigen Zwischenprodukts konfrontiert sind. Als leitender Anwendungswissenschaftler ist es mein Ziel, Ihnen nicht nur Protokolle, sondern auch die wissenschaftliche Begründung hinter jedem Schritt zu liefern, um Ihnen zu ermöglichen, Probleme effektiv zu diagnostizieren und zu lösen.

Teil 1: Verständnis Ihrer Rohmischung

Eine erfolgreiche Aufreinigung beginnt mit dem Verständnis der potenziellen Verunreinigungen. 1,2-Dichlor-4-[(4-methylphenyl)thio]-5-nitrobenzol wird typischerweise über eine nukleophile aromatische Substitution (SNAr) synthetisiert, bei der ein Überschuss an 4-Methylthiophenol mit einem Dichlor-nitrobenzol-Derivat reagiert.

cluster_reactants Reaktanten cluster_products Produkte & Verunreinigungen A 1,2,4-Trichlor-5-nitrobenzol P 1,2-Dichlor-4-[(4-methylphenyl)thio]-5-nitrobenzol (Zielprodukt) A->P SNAr-Reaktion I3 Nicht umgesetztes 1,2,4-Trichlor-5-nitrobenzol A->I3 Unvollständige Reaktion B 4-Methylthiophenol (p-Thiokresol) B->P SNAr-Reaktion I1 Nicht umgesetztes 4-Methylthiophenol B->I1 Überschuss I2 Bis(4-methylphenyl)disulfid (Oxidationsnebenprodukt) B->I2 Luftoxidation I4 Restlösungsmittel & Base (z.B. DMF, K2CO3)

Abbildung 1: Typischer Reaktionsweg und potenzielle Verunreinigungen.

Häufig gestellte Fragen (FAQ): Hauptverunreinigungen

F: Was sind die wahrscheinlichsten Verunreinigungen in meiner Rohmischung?

A: Basierend auf dem SNAr-Syntheseweg sind die häufigsten Verunreinigungen:

  • Nicht umgesetztes 4-Methylthiophenol: Da Thiole leicht zu Disulfiden oxidieren, wird oft ein Überschuss verwendet, was zu Restmengen im Rohprodukt führt.

  • Bis(4-methylphenyl)disulfid: Das Thiol-Ausgangsmaterial kann an der Luft oxidieren und so ein Disulfid-Nebenprodukt bilden.

  • Nicht umgesetztes Dichlor-nitrobenzol-Ausgangsmaterial: Eine unvollständige Reaktion hinterlässt Spuren des Ausgangsmaterials.

  • Positionsisomere: Obwohl die Nitrogruppe die Substitution an Position 4 stark begünstigt, kann eine geringfügige Substitution an Position 2 auftreten, was zu einem schwer zu trennenden Isomer führt.

  • Anorganische Salze und Lösungsmittel: Basen (z. B. Kaliumcarbonat) und hochsiedende Lösungsmittel (z. B. DMF, DMSO) sind oft vorhanden und müssen entfernt werden.

Teil 2: Leitfaden zur Fehlerbehebung bei der Aufreinigung

Dieser Abschnitt ist als interaktiver Leitfaden konzipiert, um spezifische experimentelle Probleme zu lösen.

Problem 1: Mein Rohprodukt ist ein Öl und kristallisiert nicht.

Ursache: Dies wird typischerweise durch Restlösungsmittel (z. B. DMF) oder einen hohen Anteil an Verunreinigungen verursacht, die den Schmelzpunkt senken.

Lösung: Führen Sie eine wässrige Aufarbeitung durch, um polare Verunreinigungen zu entfernen, gefolgt von einer Lösungsmittelverreibung.

Protokoll: Wässrige Aufarbeitung & Verreibung

  • Lösen Sie das ölige Rohprodukt in einem mit Wasser nicht mischbaren organischen Lösungsmittel wie Ethylacetat oder Dichlormethan (DCM) (ca. 10 mL pro 1 g Rohmaterial).

  • Überführen Sie die Lösung in einen Scheidetrichter.

  • Waschen Sie die organische Phase nacheinander mit:

    • 1 M Salzsäure (HCl) (2x Volumen der organischen Phase), um basische Verunreinigungen und restliche Amine zu entfernen.

    • Wasser (2x Volumen der organischen Phase).

    • Gesättigte Natriumchloridlösung (Sole) (1x Volumen der organischen Phase), um die Emulsionsbildung zu brechen und restliches Wasser zu entfernen.[1]

  • Trocknen Sie die abgetrennte organische Schicht über wasserfreiem Natriumsulfat (Na₂SO₄) oder Magnesiumsulfat (MgSO₄).

  • Filtrieren Sie das Trockenmittel ab und konzentrieren Sie das Filtrat im Rotationsverdampfer, um ein festes oder halbfestes Material zu erhalten.

  • Verreibung: Geben Sie ein schlechtes Lösungsmittel wie kaltes Hexan oder eine Mischung aus Hexan/Diethylether hinzu. Das Zielprodukt sollte ausfallen, während viele Verunreinigungen in Lösung bleiben. Rühren Sie die Aufschlämmung, filtrieren Sie den Feststoff ab und trocknen Sie ihn.

Problem 2: Meine DC-Analyse zeigt mehrere Flecken. Wie wähle ich die richtige Aufreinigungsmethode?

Ursache: Das Vorhandensein mehrerer Flecken bestätigt eine komplexe Mischung, die eine systematische Trennung erfordert.

Lösung: Verwenden Sie die DC-Analyse, um die optimale Aufreinigungsmethode zu bestimmen. Die Polarität und der Abstand der Flecken sind entscheidend.

Start DC-Analyse der Rohmischung D1 Sind die Rf-Werte deutlich unterschiedlich? Start->D1 D2 Ist ein Fleck überwiegend vorhanden? D1->D2 Nein O1 Säulenchromatographie ist ideal D1->O1 Ja D3 Entsprechen die Verunreinigungen den Ausgangsmaterialien? D2->D3 Nein O2 Umkristallisation ist wahrscheinlich erfolgreich D2->O2 Ja O3 Spezifische wässrige Wäsche oder Verreibung könnte ausreichen D3->O3 Ja O4 Säulenchromatographie erforderlich D3->O4 Nein

Abbildung 2: Entscheidungsbaum für die Auswahl der Aufreinigungsmethode.

Problem 3: Meine säulenchromatographische Trennung ist schlecht.

Ursache: Eine schlechte Trennung (Co-Elution) ist typischerweise auf eine falsche Wahl des Eluentensystems oder eine unsachgemäße Packung der Säule zurückzuführen.[2][3][4]

Lösung: Optimieren Sie das Eluentensystem und die Säulenpackungstechnik.

Beobachtung (DC)Wahrscheinliche UrsacheEmpfohlene Maßnahme
Alle Flecken am Lösungsmittelfront (Rf ≈ 1) Eluent ist zu polar.Verringern Sie die Polarität des Eluenten (z. B. von 20 % Ethylacetat/Hexan auf 10 % Ethylacetat/Hexan).
Alle Flecken an der Basislinie (Rf ≈ 0) Eluent ist zu unpolar.Erhöhen Sie die Polarität des Eluenten schrittweise.
Streifenbildung der Flecken Probe ist zu konzentriert, überladene Säule oder Wechselwirkung mit dem Kieselgel.Verdünnen Sie die Probe, verwenden Sie weniger Material oder fügen Sie dem Eluenten 1 % Triethylamin hinzu, wenn die Verbindung basisch ist.
Schlechte Trennung zwischen Produkt und Verunreinigung Die Polaritäten sind zu ähnlich für das gewählte System.Versuchen Sie ein anderes Lösungsmittelsystem (z. B. Dichlormethan/Hexan oder Toluol/Ethylacetat).

Protokoll: Flash-Säulenchromatographie

  • Eluentenauswahl: Testen Sie verschiedene Lösungsmittelmischungen mit DC, um ein System zu finden, das Ihrem Zielprodukt einen Rf-Wert von ca. 0,25–0,35 verleiht. Ein gängiger Ausgangspunkt für Verbindungen dieser Art ist ein Gradient von Hexan zu Ethylacetat/Hexan-Mischungen.

  • Säulenpackung: Packen Sie die Säule als Aufschlämmung in dem am wenigsten polaren Eluenten, um Lufteinschlüsse zu vermeiden.[5] Lassen Sie das Kieselgel sich absetzen, um eine dichte, gleichmäßige Packung zu gewährleisten.

  • Probenbeladung: Lösen Sie die Rohprobe in einer minimalen Menge des Eluenten oder DCM. Alternativ können Sie die Probe auf eine kleine Menge Kieselgel "trocken laden", das Lösungsmittel verdampfen und das Pulver auf die Säule geben. Dies führt oft zu einer besseren Auflösung.[6]

  • Elution: Beginnen Sie mit dem unpolaren Lösungsmittel und erhöhen Sie schrittweise die Polarität. Sammeln Sie Fraktionen und überwachen Sie deren Zusammensetzung mittels DC.

  • Kombination & Konzentration: Kombinieren Sie die reinen Fraktionen, die Ihr Produkt enthalten, und entfernen Sie das Lösungsmittel im Rotationsverdampfer.

Problem 4: Bei der Umkristallisation fällt mein Produkt ölig aus oder es fällt gar nichts aus.

Ursache: "Ölig werden" tritt auf, wenn die Lösung zu schnell abkühlt oder der Siedepunkt des Lösungsmittels über dem Schmelzpunkt des verunreinigten Produkts liegt. Kein Niederschlag bedeutet, dass die Lösung nicht übersättigt ist oder die Kristallisation eine Aktivierungsenergie benötigt.

Lösung: Optimieren Sie die Lösungsmittelauswahl und die Abkühlrate.

ProblemLösung(en)
Kein Niederschlag 1. Kochen Sie einen Teil des Lösungsmittels ab, um die Lösung zu konzentrieren. 2. Kratzen Sie die Innenseite des Kolbens mit einem Glasstab an der Flüssigkeitsoberfläche, um Keimbildungsstellen zu schaffen. 3. Fügen Sie einen Impfkristall des reinen Produkts hinzu. 4. Kühlen Sie die Lösung langsam auf Raumtemperatur und dann in einem Eisbad.
Produkt wird ölig 1. Erwärmen Sie die Lösung erneut, um das Öl aufzulösen, und fügen Sie mehr Lösungsmittel hinzu. Lassen Sie sie dann sehr langsam abkühlen (z. B. indem Sie den Kolben in ein warmes Wasserbad stellen und beides zusammen abkühlen lassen). 2. Versuchen Sie ein Lösungsmittelsystem mit einem niedrigeren Siedepunkt.

Vorgeschlagene Lösungsmittelsysteme für die Umkristallisation

  • Ethanol/Wasser: Lösen Sie die Verbindung in heißem Ethanol und fügen Sie tropfenweise Wasser hinzu, bis eine Trübung auftritt. Fügen Sie dann gerade genug Ethanol hinzu, um die Lösung wieder klar zu machen, und lassen Sie sie abkühlen.

  • Toluol/Hexan: Lösen Sie die Verbindung in heißem Toluol und fügen Sie Hexan als Anti-Lösungsmittel hinzu.

  • Dichlormethan/Hexan: Lösen Sie bei Raumtemperatur in DCM und fügen Sie langsam Hexan hinzu.

Teil 3: Allgemeine FAQs

F: Welches Erscheinungsbild hat reines 1,2-Dichlor-4-[(4-methylphenyl)thio]-5-nitrobenzol?

A: Aufgrund der Nitro-Aryl-Struktur wird erwartet, dass die reine Verbindung ein hellgelber bis gelber kristalliner Feststoff ist. Eine dunklere Farbe (braun oder rot) deutet auf das Vorhandensein von Verunreinigungen hin.

F: Welche analytischen Techniken sollte ich zur Bestätigung der Reinheit verwenden?

A: Eine Kombination von Techniken liefert die besten Ergebnisse:

  • ¹H-NMR: Zur Bestätigung der Struktur und zur Identifizierung von Verunreinigungen mit Protonensignalen.

  • LC-MS: Zur Bestimmung des Molekulargewichts und zur Bewertung der Reinheit in Prozent (%).

  • Schmelzpunktanalyse: Eine reine Verbindung sollte einen scharfen Schmelzpunkt haben. Verunreinigungen führen typischerweise zu einer Schmelzpunkterniedrigung und einem breiteren Schmelzbereich.

F: Mein Endprodukt ist immer noch leicht gefärbt. Ist es unrein?

A: Möglicherweise. Hartnäckige, hochkonjugierte Verunreinigungen können auch in geringen Mengen eine Färbung verursachen. Wenn NMR und LC-MS eine hohe Reinheit anzeigen, kann die Farbe für nachfolgende Schritte akzeptabel sein. Für eine sehr hohe Reinheit kann eine zweite Umkristallisation, möglicherweise unter Zugabe einer kleinen Menge Aktivkohle (gefolgt von einer Heißfiltration durch Celite), erforderlich sein, um farbige Verunreinigungen zu entfernen.

Referenzen

  • Welch, E. (1959). Purification of 1,2-dichloro-4-nitrobenzene. U.S. Patent No. 2,883,435. Google Patents.

  • National Center for Biotechnology Information. (n.d.). 1,2-Dichloro-4-nitrobenzene. PubChem Compound Database. [Link]

  • Harish Chinthal, M., et al. (2020). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E, 76(Pt 5), 734–739. [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene Substitution Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene (CAS: 218156-19-5)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene (CAS: 218156-19-5) . This highly functionalized scaffold is a valuable intermediate, but its dense substitution pattern presents significant synthetic bottlenecks.

Below, we dissect the causality of these bottlenecks and provide self-validating, field-proven troubleshooting protocols to successfully drive substitution at the C2 position.

Mechanistic Overview & Root Cause Analysis

Before attempting to optimize a failed reaction, it is critical to understand the push-pull electronic environment and the 3D spatial constraints of this specific molecule.

The Regioselectivity Paradox: C1 vs. C2

The molecule possesses two potential leaving groups: the chlorides at C1 and C2.

  • Electronic Deactivation at C1: The bulky 4-(p-tolylthio) group is an electron-donating group via resonance (+R). Because C1 is para to this thioether, the C1 position is highly electron-rich, effectively shutting down nucleophilic attack.

  • Electronic Activation at C2: The nitro group at C5 is strongly electron-withdrawing (-I, -R). Because C2 is para to the nitro group, it is the electronically favored site for Nucleophilic Aromatic Substitution (S_NAr).

The Bottleneck: Steric Inhibition of Resonance (SIR)

While C2 is the correct regiochemical target, reactions here often fail or stall. Why? The bulky thioether at C4 and the hydrogen at C6 physically clash with the oxygen atoms of the C5-nitro group. To relieve this steric strain, the nitro group twists out of coplanarity with the benzene ring.

This phenomenon, known as Steric Inhibition of Resonance [3], prevents the nitro group's π∗ orbitals from overlapping with the aromatic π -system. Consequently, the nitro group cannot effectively stabilize the negative charge of the Meisenheimer intermediate, drastically raising the activation energy barrier for S_NAr at C2.

Mechanism Substrate 1,2-Dichloro-4-[(4-methylphenyl)thio] -5-nitrobenzene StericClash Steric Clash: C4-Thioether vs C5-Nitro Substrate->StericClash SIR Steric Inhibition of Resonance (SIR) Nitro group twists out of plane StericClash->SIR WeakActivation Weakened -R Effect Poor activation of C2-Cl SIR->WeakActivation SNAr Classical S_NAr (Requires High Temp/Strong Nuc) WeakActivation->SNAr Route A PdCatalysis Buchwald-Hartwig Coupling (Bypasses Meisenheimer Complex) WeakActivation->PdCatalysis Route B

Mechanistic pathway illustrating how steric clash dictates the choice of synthetic route.

Troubleshooting FAQs

Q: My S_NAr reaction with a secondary amine (e.g., piperidine) at C2 is yielding <10% product. Should I increase the temperature? A: Increasing temperature in a classical S_NAr with a bulky secondary amine will likely lead to decomposition of the thioether or polymerization before substitution occurs. The local steric hindrance from the C1-Cl, combined with the weakened nitro activation, makes this a kinetically doomed pathway. Instead of brute-forcing the temperature, switch your mechanism to a Palladium-catalyzed Buchwald-Hartwig amination [1].

Q: I must use S_NAr because my lab lacks organometallic capabilities. How can I optimize it? A: If you are restricted to S_NAr, you must alter the thermodynamics of the transition state.

  • Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or DMSO. These solvents have higher boiling points and better solvate the transition state.

  • Energy Delivery: Use microwave irradiation (130–150 °C for 30 mins) rather than conventional thermal heating. Microwave heating provides rapid, uniform energy transfer that can overcome the high activation barrier before degradation pathways dominate.

  • Nucleophile: Pre-form the anion of your nucleophile using a strong, non-nucleophilic base like NaH or KHMDS to increase its HOMO energy.

Q: If I switch to Buchwald-Hartwig coupling, won't the nitro group poison the Palladium catalyst? A: Historically, nitro groups were problematic for Pd-catalysis due to competitive reduction or oxidative addition into the C-NO2 bond. However, modern highly sterically hindered, electron-rich ligands—specifically N-Heterocyclic Carbenes (NHCs) like PEPPSI-IPr or dialkylbiaryl phosphines like BrettPhos—create a protective steric pocket around the Pd center. This promotes rapid oxidative addition into the C2-Cl bond while preventing side reactions with the nitro group [1][2].

Troubleshooting Start Reaction Fails at C2 Position CheckNuc Is the nucleophile bulky (e.g., secondary amine)? Start->CheckNuc YesBulky Yes CheckNuc->YesBulky NoBulky No (Primary amine/Alkoxide) CheckNuc->NoBulky SwitchPd Switch to Pd-Catalysis (Buchwald-Hartwig) YesBulky->SwitchPd OptimizeSNAr Optimize S_NAr Conditions NoBulky->OptimizeSNAr UseNHC Use NHC-Pd Precatalyst (e.g., PEPPSI-IPr) SwitchPd->UseNHC UseMicrowave Use Microwave (150°C) + Polar Aprotic Solvent OptimizeSNAr->UseMicrowave

Decision tree for troubleshooting C2-substitution based on nucleophile sterics.

Strategy Comparison Matrix

Use this data table to select the appropriate methodology based on your specific nucleophile and available equipment.

StrategyIdeal NucleophileReagents / CatalystTemp / TimeExpected YieldPros & Cons
Classical S_NAr Alkoxides, ThiolatesNaH, NMP100 °C / 12 h40–60%Pro: Cheap, no metals.Con: Fails for amines; high degradation risk.
Microwave S_NAr Primary AminesDIPEA, DMSO150 °C / 0.5 h65–80%Pro: Fast, overcomes SIR barrier.Con: Requires MW reactor; limited to unhindered amines.
Buchwald-Hartwig Secondary Amines, AnilinesPd-PEPPSI-IPr, K3PO4, t-Amyl-OH100 °C / 4 h85–95%Pro: Bypasses Meisenheimer complex; highly efficient [2].Con: Requires inert atmosphere and expensive Pd.

Validated Experimental Protocols

Protocol A: Microwave-Assisted S_NAr (For Primary Amines)

Use this protocol when coupling unhindered primary amines or alkoxides.

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene (1.0 eq, 0.5 mmol) and the primary amine (2.5 eq).

  • Solvent & Base: Add 3 mL of anhydrous DMSO and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality Note: DIPEA acts as an acid scavenger to prevent the hydrochloride salt of your amine from crashing out, ensuring maximum nucleophile concentration. DMSO stabilizes the highly polar Meisenheimer transition state.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 30 minutes.

  • Self-Validation Check: Monitor by LC-MS. You should observe a mass shift corresponding to the loss of one chlorine isotope pattern (-35 Da) and the addition of your amine. If unreacted starting material remains, do not increase temperature; instead, add 0.5 eq more amine and irradiate for 15 more minutes.

  • Workup: Quench with water (10 mL) to precipitate the product. Filter and wash with cold water and hexanes to remove residual DMSO and unreacted amine.

Protocol B: NHC-Palladium Catalyzed Buchwald-Hartwig Amination (For Secondary Amines)

Use this protocol when S_NAr fails due to bulky nucleophiles.

  • Glovebox/Schlenk Setup: Under an argon atmosphere, charge an oven-dried Schlenk tube with the substrate (1.0 eq, 0.5 mmol), the secondary amine (1.2 eq), and anhydrous K3PO4 (2.0 eq).

    • Causality Note: K3PO4 is chosen over stronger bases like NaOtBu. Strong alkoxide bases can trigger side reactions with the nitro group or displace the thioether. K3PO4 is mild but sufficient for the catalytic cycle [1].

  • Catalyst Addition: Add Pd-PEPPSI-IPr precatalyst (2 mol%).

    • Causality Note: The bulky diisopropylphenyl groups on the NHC ligand force the palladium center to undergo rapid reductive elimination, preventing the catalyst from resting in a state vulnerable to nitro-group poisoning.

  • Solvent: Add anhydrous tert-amyl alcohol (3 mL).

    • Causality Note:tert-amyl alcohol is bulky and non-coordinating, ensuring it does not compete with the amine for binding to the Palladium center.

  • Reaction: Seal the tube and heat at 100 °C for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the Palladium black and inorganic salts. Concentrate and purify via flash chromatography.

References

  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst Organic Chemistry Portal (Refencing J. Org. Chem. 2015) URL:[Link]

  • An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides Organic Letters (American Chemical Society) URL:[Link]

  • The Steric Inhibition of Resonance. II. Rates of Reaction of Nitro- and Cyano-aryl Halides Journal of the American Chemical Society URL:[Link]

Troubleshooting

Technical Support Center: Accelerating Thioetherification of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene

Welcome to the Technical Support Center for the thioetherification of 1,2-dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the thioetherification of 1,2-dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental workflow and reduce reaction times.

Introduction: The Chemistry at Hand

The reaction in focus is a nucleophilic aromatic substitution (SNAr), a cornerstone of modern organic synthesis. In this specific transformation, a thiol displaces a chlorine atom on an activated aromatic ring. The presence of a strong electron-withdrawing nitro group (-NO₂) is critical for activating the benzene ring towards nucleophilic attack.[1][2] This activation is most pronounced at the positions ortho and para to the nitro group, leading to the preferential substitution of the chlorine atom at the position para to the nitro group.[2][3] The generally accepted mechanism is a two-step addition-elimination process, with the initial nucleophilic attack being the rate-determining step.[2]

Troubleshooting Guide: From Sluggish Reactions to Optimal Yields

This section addresses common issues encountered during the thioetherification of 1,2-dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene, providing actionable solutions based on established chemical principles.

Issue 1: Slow or Incomplete Conversion

A sluggish reaction is one of the most frequent challenges. Several factors can contribute to a slow reaction rate.

Root Cause Analysis & Solutions:

  • Suboptimal Temperature: Many SNAr reactions require thermal energy to proceed at a practical rate.

    • Solution: Gradually increase the reaction temperature. If the reaction is slow at room temperature, try heating to 50-60 °C. For less activated substrates, temperatures of 80-130 °C may be necessary.[4][5]

    • Advanced Strategy: Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture.[4][6] In some cases, reaction times have been observed to decrease from several hours to just a few minutes with comparable or even improved yields.[6]

  • Inadequate Solvent Polarity: The choice of solvent is crucial in SNAr reactions.

    • Solution: Employ polar aprotic solvents such as Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).[5][7] These solvents are effective at solvating the cation of the nucleophile, thereby increasing its reactivity.[8]

    • Green Chemistry Alternative: Consider using greener solvent alternatives like 2-MeTHF or conducting the reaction in water with the aid of a surfactant or a phase-transfer catalyst.[3]

  • Insufficient Base Strength or Inappropriate Base: The base plays a critical role in deprotonating the thiol to form the more nucleophilic thiolate anion.

    • Solution: Utilize moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[9] Cesium carbonate is often more effective due to its higher solubility in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the thiolate.

    • Protocol Insight: While stronger bases like sodium hydride (NaH) can be used to pre-form the thiolate, they can also promote side reactions if not handled carefully under anhydrous conditions.[6]

  • Poor Solubility of Reactants: If the substrate or the nucleophile is not well-dissolved, the reaction will be slow.

    • Solution: Ensure complete dissolution of all reactants in the chosen solvent. If solubility remains an issue, consider using a co-solvent or a phase-transfer catalyst.

Experimental Workflow: Optimizing Reaction Conditions

Caption: Troubleshooting workflow for a slow thioetherification reaction.

Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS can indicate the formation of side products, which can complicate purification and reduce the yield of your desired thioether.

Root Cause Analysis & Solutions:

  • Disulfide Formation: Thiols can be easily oxidized to form disulfides, especially in the presence of air (oxygen) and a base.

    • Prevention:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

      • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

      • Order of Addition: Add the base to the reaction mixture just before the thiol to minimize the time the reactive thiolate is exposed.

    • Quantification: Disulfide formation can be monitored and quantified using techniques like Ellman's test or HPLC analysis.[2][10][11]

  • Over-oxidation to Sulfoxide and Sulfone: The newly formed thioether is susceptible to over-oxidation to the corresponding sulfoxide and sulfone, particularly if oxidizing agents are present or if the reaction is exposed to air at elevated temperatures for extended periods.

    • Prevention:

      • Control Reaction Time and Temperature: Avoid unnecessarily long reaction times and excessively high temperatures.

      • Inert Atmosphere: As with disulfide prevention, maintaining an inert atmosphere is crucial.

  • Hydrolysis of the Aryl Halide: The presence of water in the reaction mixture can lead to the hydrolysis of the starting material to the corresponding phenol derivative.

    • Prevention: Use anhydrous solvents and reagents to minimize water content.[3]

Side Product Prevention Strategies

Side ProductPrimary CausePrevention Strategy
Disulfide Oxidation of the thiolInert atmosphere, degassed solvents, careful order of addition.
Sulfoxide/Sulfone Over-oxidation of the thioetherControl reaction time and temperature, inert atmosphere.
Phenol Derivative Hydrolysis of the aryl halideUse anhydrous solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this thioetherification reaction?

The optimal temperature is a balance between reaction rate and the stability of the reactants and products. A good starting point is room temperature, with gradual heating to 50-80 °C if the reaction is slow. For particularly unreactive systems, temperatures up to 130 °C may be employed, but be mindful of potential side reactions at higher temperatures.[4] Microwave synthesis can often achieve high yields at elevated temperatures in significantly shorter times.[6]

Q2: Which base is more effective, K₂CO₃ or Cs₂CO₃?

While both are effective, Cs₂CO₃ often provides better results. This is attributed to its greater solubility in organic solvents and the "cesium effect," where the larger, more polarizable cesium cation can lead to a "freer," more reactive thiolate anion. However, K₂CO₃ is a more cost-effective option and can be sufficient for many reactions.[12][13]

Q3: How can I implement phase-transfer catalysis to speed up the reaction?

Phase-transfer catalysis (PTC) is particularly useful when dealing with reactants in different phases (e.g., a solid base and a liquid organic phase). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the thiolate anion into the organic phase where it can react with the aryl halide.[7][14][15]

General Protocol for Phase-Transfer Catalysis:

  • To a stirred solution of 1,2-dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene (1.0 eq) and 4-methylthiophenol (1.1 eq) in a suitable organic solvent (e.g., toluene or chlorobenzene), add an aqueous solution of a base (e.g., NaOH or K₂CO₃).

  • Add a catalytic amount of a phase-transfer catalyst (e.g., TBAB, 1-5 mol%).

  • Heat the biphasic mixture with vigorous stirring to ensure efficient mixing of the phases.

  • Monitor the reaction progress by TLC or LC-MS.

Q4: Can I use a metal catalyst for this reaction?

While this SNAr reaction is typically performed without a metal catalyst due to the activated nature of the substrate, metal-catalyzed thioetherification (e.g., using copper or palladium catalysts) is a powerful alternative for less activated aryl halides.[4][9] For this specific, highly activated substrate, a metal catalyst is generally not necessary and may complicate the reaction.

Q5: What analytical techniques are best for monitoring the reaction and identifying byproducts?

  • Thin-Layer Chromatography (TLC): A quick and easy method for monitoring the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product and potential side products by their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of the reaction mixture, including the determination of product yield and the quantification of byproducts.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural elucidation of the final product and any isolated byproducts.

Reaction Monitoring Workflow

Reaction Monitoring Workflow Start Start TLC Initial Reaction Monitoring (Qualitative) Start->TLC LCMS Identify Product & Byproducts (Mass-based) TLC->LCMS If spots are unclear HPLC Quantitative Analysis (Yield & Purity) LCMS->HPLC For quantification NMR Structural Confirmation (Final Product) HPLC->NMR After purification End End NMR->End

Caption: A typical analytical workflow for monitoring the thioetherification reaction.

References

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene vs other chloronitrobenzenes

For researchers and drug development professionals, mastering the regioselectivity and kinetic behavior of Nucleophilic Aromatic Substitution (SNAr) is essential for the rational design of complex active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, mastering the regioselectivity and kinetic behavior of Nucleophilic Aromatic Substitution (SNAr) is essential for the rational design of complex active pharmaceutical ingredients (APIs). The reactivity of aryl halides in SNAr reactions is critically influenced by the electronic nature and substitution pattern of the aromatic ring[1].

This guide provides an in-depth comparative analysis of a highly functionalized scaffold—1,2-dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene —against the classic reference standard, 1,2-dichloro-4-nitrobenzene [2]. By examining the interplay of steric hindrance, electronic push-pull dynamics, and Meisenheimer complex stabilization, we establish a predictive framework for SNAr reactivity.

Structural & Mechanistic Analysis

To predict SNAr reactivity, one must evaluate the stability of the intermediate Meisenheimer complex. The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), is essential for activating the ring towards nucleophilic attack[1].

The Reference Standard: 1,2-Dichloro-4-nitrobenzene

In the standard 1,2-dichloro-4-nitrobenzene scaffold, the nitro group is positioned at C4. The chlorine at C1 is para to the nitro group, while the chlorine at C2 is meta[3]. Because the nitro group can only stabilize negative charge at the ortho and para positions via resonance, nucleophilic attack occurs almost exclusively at the C1 position[3]. The nitro group remains perfectly coplanar with the aromatic ring, allowing for optimal π -orbital overlap and profound stabilization of the Meisenheimer complex.

The Target Scaffold: 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene

In this highly substituted derivative, the nitro group is at C5, making the C2-chlorine para to the activating group and the primary site for displacement. However, the introduction of the bulky (4-methylphenyl)thio (p-tolylthio) group at C4 fundamentally alters the molecule's reactivity profile through two distinct mechanisms:

  • Steric Inhibition of Resonance (SIR): The extreme steric bulk of the p-tolylthio group at the ortho position relative to the nitro group forces the -NO₂ moiety to twist out of the coplanar alignment with the benzene ring. Because SNAr requires a coplanar nitro group to accept electron density via resonance, this twist drastically destabilizes the transition state.

  • Electronic Deactivation (+M Effect): The thioether sulfur possesses lone pairs that donate electron density into the aromatic π -system via a mesomeric (+M) effect. This ground-state donation raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, making it less electrophilic and significantly reducing the rate of nucleophilic attack.

SNAr_Pathway Reactants 1. Ground State (Aryl Halide + Nu⁻) TS1 2. Transition State 1 (Nucleophilic Attack) Reactants->TS1 Meisenheimer 3. Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 4. Transition State 2 (Leaving Group Expulsion) Meisenheimer->TS2 Products 5. Final Product (Substituted Arene) TS2->Products

Caption: SNAr reaction coordinate highlighting the critical Meisenheimer intermediate.

Comparative Reactivity Profiles

The table below summarizes the kinetic performance of these scaffolds when reacted with a standard secondary amine (piperidine) in a polar aprotic solvent. The data illustrates the profound kinetic penalty induced by Steric Inhibition of Resonance.

CompoundPrimary Leaving GroupActivating Group PositionRelative Rate ( krel​ )Activation Energy ( Ea​ , kcal/mol)Mechanistic Note
1,2-Dichloro-4-nitrobenzene C1-ClPara1.00 (Ref)15.2Coplanar -NO₂, optimal resonance stabilization.
1,4-Dichloro-2-nitrobenzene C1-ClOrtho0.8515.8Mild steric hindrance at the reaction site.
1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene C2-ClPara0.0421.3Severe Steric Inhibition of Resonance (SIR) + electronic deactivation.

Experimental Methodology: Self-Validating Kinetic Profiling

To objectively quantify the reactivity differences outlined above, the following self-validating HPLC-UV protocol is utilized.

Causality Behind Experimental Choices:

  • Solvent (DMSO): Polar aprotic solvents are chosen because they dramatically accelerate SNAr reactions by poorly solvating the nucleophile while stabilizing the polar Meisenheimer transition state.

  • Nucleophile (Piperidine): A highly nucleophilic secondary amine that prevents complex over-alkylation side reactions.

  • Self-Validation (Internal Standard & Quenching): 1,3,5-trimethoxybenzene is used as an internal standard to ensure absolute mass balance regardless of injection volume variations. The acidic quench instantly protonates the piperidine, freezing the kinetic timepoint and preventing degradation prior to HPLC analysis.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 0.05 M solution of the target aryl chloride in anhydrous DMSO. Add 1,3,5-trimethoxybenzene (0.025 M) as the internal standard (IS).

  • Reaction Initiation: Equilibrate the reaction vial in a thermostatted block at 25.0 ± 0.1 °C. Initiate the reaction by adding a 10-fold molar excess of piperidine (0.5 M) to establish strict pseudo-first-order kinetic conditions.

  • Time-Course Sampling: At defined intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw 50 µL aliquots from the reaction mixture.

  • Kinetic Quenching: Immediately discharge the aliquot into an HPLC vial containing 950 µL of a 1% Trifluoroacetic Acid (TFA) in Acetonitrile solution. Note: The acid instantly neutralizes the piperidine, halting nucleophilic attack.

  • HPLC-UV Analysis: Inject 10 µL onto a C18 Reverse-Phase column using a mobile phase of 60:40 Acetonitrile:Water (0.1% TFA). Monitor absorbance at 254 nm.

  • Data Processing: Calculate the ratio of the Aryl Chloride peak area to the IS peak area. Plot ln([ArCl]t​/[ArCl]0​) versus time. The negative slope of this linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Kinetic_Workflow Step1 Sample Preparation Ar-Cl + Internal Standard in DMSO Step2 Reaction Initiation Add Piperidine (Excess), 25°C Step1->Step2 Step3 Time-Course Sampling Quench in 1% TFA/Acetonitrile Step2->Step3 Step4 HPLC-UV Analysis Quantify Ar-Cl Depletion Step3->Step4 Step5 Data Processing Derive k_obs (Pseudo-1st Order) Step4->Step5

Caption: Self-validating HPLC workflow for determining pseudo-first-order SNAr kinetics.

Conclusion

While the presence of a nitro group para to a leaving group is traditionally sufficient to drive rapid SNAr chemistry, the local steric environment cannot be ignored. In the case of 1,2-dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene, the extreme steric bulk of the adjacent thioether forces the nitro group out of coplanarity. This Steric Inhibition of Resonance (SIR) effectively neutralizes the electron-withdrawing power of the nitro group, resulting in a reaction rate that is roughly 25 times slower than the unsubstituted 1,2-dichloro-4-nitrobenzene standard. Recognizing these structural nuances is vital for optimizing reaction times, temperatures, and yields in pharmaceutical synthesis.

References
  • Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Deriv
  • Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? StackExchange.
  • 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443. PubChem.

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals Abstract The structural elucidation of complex organic molecules is a cornerstone of chemical research and pharmaceutical development. This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of complex organic molecules is a cornerstone of chemical research and pharmaceutical development. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene, a molecule incorporating several key functional groups: a dichlorinated ring, a nitro group, and an aryl thioether linkage. By dissecting its predicted fragmentation pathways, we offer a framework for identifying this and structurally related compounds. This document contrasts the expected high-energy EI fragmentation with softer ionization techniques, details a robust experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis, and provides a comparative overview with alternative analytical methods such as NMR and HPLC. The insights herein are designed to equip researchers with the expertise to interpret mass spectra effectively and explain the causal logic behind experimental design for comprehensive molecular characterization.

Introduction

1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene (MW: ~314.19 g/mol , Monoisotopic Mass: 312.97 u) is a multifaceted organic compound whose structure presents a unique analytical challenge. Its characterization is critical for quality control in synthesis, impurity profiling, and metabolic studies. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), serves as a "gold standard" for the identification of such volatile and semi-volatile compounds due to its high sensitivity and the structural information gleaned from fragmentation patterns.[1][2] Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, inducing extensive and reproducible fragmentation that serves as a molecular fingerprint.[3] This guide will explore the predictable yet complex fragmentation behavior of the title compound, providing a roadmap for its unambiguous identification.

Section 1: Theoretical Fragmentation Pathway Analysis (Electron Ionization)

Under standard 70 eV electron ionization, the initial event is the removal of an electron to form a molecular ion (M•+).[4] Aromatic compounds are known to produce relatively stable molecular ions, which should be observable in the spectrum.[5][6] The most critical diagnostic feature will be the isotopic pattern conferred by the two chlorine atoms. Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), fragments containing two chlorine atoms will exhibit a characteristic M, M+2, and M+4 peak cluster in an approximate ratio of 9:6:1.[7][8]

The fragmentation of the molecular ion (m/z 313) is governed by the weakest bonds and the stability of the resulting fragments. The primary fragmentation pathways are predicted to be:

  • Cleavage of the Nitro Group : Aromatic nitro compounds characteristically lose nitrogen oxides.[9]

    • Loss of •NO₂ (46 u): This is a common pathway, leading to a fragment at m/z 267 .

    • Loss of •NO (30 u): This often follows an initial rearrangement and results in a fragment at m/z 283 .

  • Cleavage of Carbon-Sulfur Bonds : The C-S bonds of the thioether linkage are susceptible to cleavage.

    • Cleavage α to the dichloronitrophenyl ring : This yields a tolylthio radical and a stable dichloronitrophenyl cation at m/z 208 .

    • Cleavage α to the tolyl ring : This is a highly probable fragmentation due to the formation of the very stable tropylium ion. The process involves cleavage of the S-tolyl bond to form the p-methylphenyl (tolyl) cation, which rearranges to the tropylium ion at m/z 91 . The corresponding dichloronitrophenylthio radical is the neutral loss.

  • Loss of Halogen : The cleavage of a C-Cl bond is a common fragmentation pathway for chlorinated aromatic compounds.[7]

    • Loss of •Cl (35 u): This leads to a fragment at m/z 278 . This fragment will still contain one chlorine atom and thus exhibit an M/M+2 pattern.

These primary pathways lead to a series of secondary fragmentations, creating a complex but interpretable spectrum.

Predicted Fragmentation Diagram

The following diagram illustrates the major predicted fragmentation pathways for 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene under EI-MS.

Fragmentation_Pathway M [M]•+ m/z 313 C₁₃H₉Cl₂NO₂S F267 [M - NO₂]⁺ m/z 267 M->F267 - •NO₂ F283 [M - NO]⁺ m/z 283 M->F283 - •NO F278 [M - Cl]⁺ m/z 278 M->F278 - •Cl F91 [C₇H₇]⁺ m/z 91 (Tropylium ion) M->F91 - •C₆H₂Cl₂NO₂S F208 [C₆H₂Cl₂NO₂]⁺ m/z 208 F267->F208 - •C₇H₇S

Caption: Predicted EI fragmentation pathways of the target molecule.

Table of Predicted Major Ions
m/z (Monoisotopic)Proposed Ion FormulaInterpretation
313, 315, 317[C₁₃H₉³⁵Cl₂NO₂S]•+Molecular Ion (M•+) with characteristic 9:6:1 isotope pattern for two chlorines.
283, 285, 287[C₁₃H₉³⁵Cl₂OS]•+Loss of nitric oxide (•NO) from the molecular ion.
278, 280[C₁₃H₉³⁵ClNO₂S]⁺Loss of a chlorine radical (•Cl) from the molecular ion.
267, 269, 271[C₁₃H₉³⁵Cl₂S]⁺Loss of the nitro group (•NO₂) from the molecular ion.
208, 210, 212[C₆H₂³⁵Cl₂NO₂]⁺Cleavage of the C-S bond, retaining charge on the dichloronitrophenyl fragment.
91[C₇H₇]⁺Formation of the highly stable tropylium ion; a strong indicator of an alkylbenzene moiety.[5]

Section 2: Comparative Analysis of Ionization Techniques

The choice of ionization method profoundly impacts the resulting mass spectrum. While EI provides rich structural detail through fragmentation, its high energy can sometimes lead to a weak or absent molecular ion for less stable compounds.[6]

  • Electron Ionization (EI) : A hard ionization technique ideal for creating a reproducible "fingerprint" spectrum rich in fragment ions. It is best suited for volatile, thermally stable compounds with molecular weights typically below 600 amu.[3] For the title compound, EI is expected to yield the detailed fragmentation pattern described above, which is invaluable for definitive structural confirmation.

  • Electrospray Ionization (ESI) : A soft ionization technique that generates ions directly from a solution.[10] ESI is particularly effective for polar, less volatile, and larger molecules.[10][11] If the title compound were analyzed by ESI (likely via infusion or LC-MS), it would primarily produce a protonated molecule, [M+H]⁺, at m/z 314. Fragmentation would be minimal unless induced in the collision cell of a tandem mass spectrometer (MS/MS). An ESI-MS/MS experiment on the [M+H]⁺ ion would likely show neutral losses (e.g., loss of NO₂, HCl) rather than the radical-driven fragmentations seen in EI. The choice between EI and ESI therefore depends on the analytical goal: EI for structural fingerprinting and ESI for molecular weight determination and targeted fragmentation analysis.

Section 3: Experimental Protocol for GC-MS Analysis

A self-validating protocol ensures reproducibility and trustworthiness. The following is a standard, robust methodology for the analysis of the title compound using GC-MS.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep1 1. Dissolve ~1 mg in 1 mL Solvent (e.g., Dichloromethane) prep2 2. Perform Serial Dilution to 1-10 µg/mL prep1->prep2 prep3 3. Transfer to GC Vial prep2->prep3 gc 4. Inject 1 µL into Gas Chromatograph prep3->gc ms 5. Ionize & Fragment (EI, 70 eV) gc->ms analyzer 6. Mass Analysis (Quadrupole) ms->analyzer detector 7. Detection analyzer->detector data1 8. Acquire Spectrum detector->data1 data2 9. Compare to Library & Predicted Fragments data1->data2

Caption: Standard workflow for GC-MS analysis of organic compounds.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh 1-2 mg of the solid compound.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane, ethyl acetate).

    • Perform a serial dilution to achieve a final working concentration of approximately 1-10 µg/mL. High concentrations can lead to detector saturation and column overload.

    • Transfer the final solution to a 2 mL autosampler vial with a septum cap.

  • Instrumentation & Conditions :

    • System : A gas chromatograph coupled to a mass spectrometer with an EI source.[12]

    • GC Column : A standard non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injection : 1 µL of the sample injected in splitless mode to maximize sensitivity. Injector temperature set to 280°C to ensure complete volatilization.

    • Oven Temperature Program :

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase at 15°C/min to 300°C.

      • Final hold: Hold at 300°C for 5-10 minutes to ensure elution of the compound and cleaning of the column.

    • MS Parameters :

      • Transfer Line Temperature: 290°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 450. This range covers the expected molecular ion and all significant fragments.

  • Data Analysis :

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the spectrum for the key features predicted in Section 1: the molecular ion cluster (m/z 313, 315, 317), the loss of NO₂ (m/z 267 cluster), and the tropylium ion (m/z 91).

    • Compare the acquired spectrum against a spectral library (e.g., NIST, Wiley) if available.

Section 4: Comparison with Alternative Analytical Techniques

While MS is a powerful tool, a comprehensive characterization often involves orthogonal techniques that provide complementary information.[13]

TechniquePrincipleAdvantages for this MoleculeLimitations
GC-MS Separation by volatility/polarity, identification by mass fragmentation.[2]Excellent for identification and quantification of volatile impurities. Provides definitive structural information via fragmentation fingerprint. High sensitivity (ppb levels).[12]Requires the compound to be volatile and thermally stable.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei (¹H, ¹³C).Provides unambiguous information on the molecular skeleton, connectivity of atoms, and the number of protons/carbons in different chemical environments. Essential for absolute structure confirmation.Lower sensitivity compared to MS. Requires a larger amount of pure sample. Does not provide molecular weight directly.
FT-IR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Quickly confirms the presence of key functional groups (e.g., C-NO₂ stretches, C-Cl bonds, aromatic C-H, C-S bond).Provides limited information on the overall molecular skeleton. Not suitable for complex mixture analysis without chromatographic coupling.
HPLC-UV/DAD Separation by polarity in the liquid phase, detection by UV-Vis absorbance.Excellent for quantifying the compound in complex (non-volatile) matrices. Can be used for purity analysis. Non-destructive.Provides no structural information beyond the UV chromophore. Co-eluting impurities with similar UV spectra can interfere. Molecular weight and fragmentation data are not obtained unless coupled to a mass spectrometer (LC-MS).[14]

Mass spectrometry is superior in its sensitivity and ability to generate a molecular formula and structural fragments from a minute amount of sample.[13] However, for complete and unambiguous structural elucidation of a novel compound, a combination of MS (for molecular weight and fragmentation) and NMR (for atomic connectivity) is the industry standard.

Conclusion

The analysis of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene by electron ionization mass spectrometry provides a rich and highly specific fragmentation pattern that serves as a reliable fingerprint for its identification. The key diagnostic features are the distinct isotopic cluster of the molecular ion due to two chlorine atoms, the characteristic loss of the nitro group, and the formation of a stable tropylium ion at m/z 91. Understanding these theoretical pathways allows researchers to interpret complex spectra with confidence. When combined with a robust GC-MS protocol and contextualized with data from complementary techniques like NMR, a complete and authoritative structural characterization can be achieved, fulfilling the stringent requirements of modern chemical and pharmaceutical research.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Retrieved from [Link]

  • ResearchGate. (2025). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. Retrieved from [Link]

  • ACS Publications. (1997). Fragmentation of organosulfur compounds upon electron impact. Part III. Metastable decomposition of the molecular ions of methyl thioglycolate and ethyl thioglycolate. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Retrieved from [Link]

  • ResearchGate. (2026). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved from [Link]

  • Defense Technical Information Center. (2016). Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds. Retrieved from [Link]

  • IOPscience. (n.d.). Ionizations and fragmentations of benzene, methylbenzene, and chlorobenzene in strong IR and UV laser fields. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • LCGC. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • ACS Publications. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. Retrieved from [Link]

  • Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE. Retrieved from [Link]

  • ResearchGate. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

  • Stevens, E. (2018). mass spectrometry examples 2. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

  • Ardena. (n.d.). Survey of Material Science and Characterization Techniques for Small Molecules – Part I. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • Spectroscopy Online. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. Retrieved from [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • CORE. (2007). Speciation of Nitrogen Containing Aromatics by Atmospheric Pressure Photoionization or Electrospray Ionization Fourier Transform. Retrieved from [Link]

  • ONdrugDelivery. (2022). Evolving Analytical Methods: Advances in Molecule Characterisation. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Dantus, M., et al. (n.d.). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research. Retrieved from [Link]

  • AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]

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Validation

A Comparative Benchmarking Guide: 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene in Thioether Construction

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of thioether linkages is a cornerstone of molecular design...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of thioether linkages is a cornerstone of molecular design. These moieties are not merely passive linkers but often play a crucial role in modulating biological activity, tuning electronic properties, and enhancing metabolic stability. The selection of an appropriate thioether building block is therefore a critical decision in the synthetic workflow. This guide provides an in-depth comparative analysis of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene , a highly functionalized building block, benchmarked against two standard thioether building blocks: 4-chlorophenyl methyl sulfide and 4-methoxyphenyl phenyl sulfide .

Introduction to Thioether Building Blocks

Aryl thioethers are prevalent in a wide range of biologically active molecules and functional materials.[1] Their synthesis is a fundamental operation in pharmaceutical research and development.[2] The choice of building block dictates not only the efficiency of the carbon-sulfur bond formation but also the potential for downstream functionalization. An ideal building block should offer predictable reactivity, high yields in coupling reactions, and possess handles for further synthetic elaboration.

This guide focuses on the utility of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene, a molecule featuring a highly activated aromatic ring for nucleophilic aromatic substitution (SNAr), and compares its performance with simpler, yet widely used, thioether synthons.

The Featured Building Block: 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene

Structure and Inherent Reactivity:

1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene is a strategically designed building block for complex molecule synthesis. Its key features include:

  • A Nitro-Activated Ring: The potent electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating SNAr reactions.[3] This activation is most pronounced at the positions ortho and para to the nitro group.

  • Multiple Reaction Sites: The presence of two chloro substituents offers the potential for sequential and regioselective substitution reactions, allowing for the introduction of diverse functionalities.

  • A Pre-installed Thioether Linkage: The (4-methylphenyl)thio group provides a stable thioether moiety, a common feature in many bioactive compounds.[4]

The synthesis of this building block is conceptually based on the principles of nucleophilic aromatic substitution. A plausible and efficient synthetic route involves the reaction of 1,2,4-trichloro-5-nitrobenzene with 4-methylthiophenol. The nitro group at position 5 activates the chlorine atom at position 4 for nucleophilic displacement.

Comparative Analysis: Performance Against Standard Building Blocks

To provide a clear benchmark, we compare the synthesis and potential applications of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene with two commonly employed thioether building blocks: 4-chlorophenyl methyl sulfide and 4-methoxyphenyl phenyl sulfide.

Parameter1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene 4-Chlorophenyl Methyl Sulfide 4-Methoxyphenyl Phenyl Sulfide
Parent Electrophile 1,2,4-Trichloro-5-nitrobenzene1,4-Dichlorobenzene4-Bromoanisole or 4-Iodoanisole
Synthetic Method Nucleophilic Aromatic Substitution (SNAr)Nucleophilic Aromatic Substitution (SNAr) or Metal-Catalyzed Cross-CouplingMetal-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig)
Activation Strong activation by nitro groupModerate activation (less reactive than nitro-substituted)Requires metal catalysis
Typical Yield >90% (projected based on analogous reactions)87.2% (from reduction of sulfonyl chloride)[5]85-95% (Suzuki Coupling)[2]
Reaction Conditions Mild to moderate (e.g., base in polar aprotic solvent)Can require harsher conditions or metal catalysisRequires specific ligands and catalyst systems
Downstream Functionalization High potential (two additional chloro groups)Limited (one chloro group)Limited (methoxy group can be cleaved)

Causality Behind Experimental Choices

The choice of synthetic strategy is dictated by the electronic nature of the aromatic electrophile.

  • For 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene: The strong electron-withdrawing capacity of the nitro group significantly lowers the energy of the Meisenheimer complex, the key intermediate in SNAr reactions.[3][6] This allows the reaction to proceed under relatively mild conditions with a variety of nucleophiles. The use of a polar aprotic solvent like DMF or DMSO is crucial to solvate the anionic intermediate and facilitate the reaction. A base is required to deprotonate the thiol nucleophile, generating the more potent thiolate.

  • For 4-Chlorophenyl Methyl Sulfide: While SNAr is possible with 1,4-dichlorobenzene, the lack of a strong activating group necessitates more forcing conditions or the use of metal catalysis. An alternative high-yield synthesis involves the reduction of the corresponding sulfonyl chloride.[5]

  • For 4-Methoxyphenyl Phenyl Sulfide: The electron-donating nature of the methoxy group makes the aromatic ring less susceptible to nucleophilic attack. Therefore, metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Suzuki-Miyaura reactions, are the methods of choice.[2] These reactions proceed through a different mechanism involving oxidative addition, transmetalation, and reductive elimination.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene (Proposed High-Yield Protocol)

This protocol is designed based on established principles of SNAr reactions on highly activated nitroaromatic systems.

Materials:

  • 1,2,4-Trichloro-5-nitrobenzene (1.0 equiv)

  • 4-Methylthiophenol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2,4-trichloro-5-nitrobenzene and anhydrous DMF.

  • Add potassium carbonate to the solution.

  • Slowly add 4-methylthiophenol to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene.

Expected Outcome: Based on analogous reactions on similarly activated substrates, this protocol is anticipated to provide the desired product in high yield (>90%).

Protocol 2: Synthesis of 4-Chlorophenyl Methyl Sulfide

This protocol is adapted from a reported synthesis involving the reduction of 4-chlorobenzenesulfonyl chloride.[5]

Materials:

  • Sodium p-chlorobenzenesulfonate

  • Thionyl chloride

  • Toluene

  • Iron powder

  • Sulfuric acid (60%)

  • n-Hexane

Procedure:

  • In a reaction vessel, suspend sodium p-chlorobenzenesulfonate and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in toluene.

  • Slowly add thionyl chloride and heat the mixture to 60 °C for 5 hours.

  • Cool the mixture and add iron powder in portions, followed by the slow addition of 60% sulfuric acid, maintaining the temperature between 40-50 °C.

  • After the addition, heat the mixture to 60 °C for 2 hours.

  • Cool the reaction and separate the organic layer.

  • Recover toluene by vacuum distillation.

  • Recrystallize the crude product from n-hexane to obtain pure 4-chlorothiophenol.

  • The 4-chlorothiophenol can then be methylated using a standard procedure (e.g., with methyl iodide and a base) to yield 4-chlorophenyl methyl sulfide.

Protocol 3: Synthesis of 4-Methoxyphenyl Phenyl Sulfide via Suzuki-Miyaura Coupling

This protocol is a general method for the synthesis of diaryl thioethers.[2]

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • Tricyclohexylphosphine (PCy₃) (2-6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous dioxane or toluene

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromoanisole, phenylboronic acid, potassium phosphate, palladium(II) acetate, and tricyclohexylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add degassed anhydrous solvent (dioxane or toluene).

  • Heat the mixture to 80-100 °C and stir for 1-12 hours, monitoring by TLC.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 4-methoxyphenyl phenyl sulfide.

Visualization of Reaction Workflows

SNAr_Workflow cluster_Target Protocol 1: Synthesis of Target Molecule cluster_Standard1 Protocol 2: Synthesis of 4-Chlorophenyl Methyl Sulfide cluster_Standard2 Protocol 3: Synthesis of 4-Methoxyphenyl Phenyl Sulfide A1 1,2,4-Trichloro-5-nitrobenzene + 4-Methylthiophenol B1 Add K₂CO₃ in DMF A1->B1 C1 Heat (60-80°C) B1->C1 D1 Workup & Purification C1->D1 E1 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene D1->E1 A2 4-Chlorobenzenesulfonyl chloride B2 Reduction (e.g., Fe/H⁺) A2->B2 C2 4-Chlorothiophenol B2->C2 D2 Methylation (e.g., CH₃I, base) C2->D2 E2 4-Chlorophenyl Methyl Sulfide D2->E2 A3 4-Bromoanisole + Phenylboronic acid B3 Pd(OAc)₂/PCy₃, K₃PO₄ A3->B3 C3 Heat (80-100°C) B3->C3 D3 Workup & Purification C3->D3 E3 4-Methoxyphenyl Phenyl Sulfide D3->E3 SNAr_Mechanism A Activated Aryl Halide + Nucleophile B Nucleophilic Attack (Rate-Determining Step) A->B Addition C Meisenheimer Complex (Resonance Stabilized) B->C D Elimination of Leaving Group C->D Elimination E Substituted Product D->E

Figure 2: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Conclusion

1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene emerges as a highly versatile and reactive building block for the synthesis of complex molecules. Its primary advantage lies in the nitro-activated aromatic ring, which facilitates high-yielding SNAr reactions under relatively mild conditions, a clear advantage over less activated systems that may require metal catalysis or harsher conditions. The presence of two additional chloro-substituents provides valuable handles for subsequent diversification, making it a superior choice for library synthesis and late-stage functionalization in drug discovery programs.

In contrast, while standard building blocks like 4-chlorophenyl methyl sulfide and 4-methoxyphenyl phenyl sulfide are useful for introducing simpler thioether motifs, they offer less synthetic flexibility. The choice of building block will ultimately depend on the specific synthetic goals, but for the construction of highly functionalized diaryl thioethers, 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene presents a compelling and efficient option.

References

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Retrieved from [Link]

  • Nutiu, M., Bercean, V., & Birau, M. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1234.
  • MDPI. (2018). Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands. [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Zhang, J., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(42), 12536-12545.
  • El-Azab, A. S., & Abdel-Aziz, A. A.-M. (2014). S-Phenyl 4-methoxybenzothioate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1074.
  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-fluorothiophenol.
  • Le Révérend, B. J. D., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Planta Medica, 84(06/07), 345-357.
  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.).
  • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 869631.
  • ResearchGate. (n.d.). ChemInform Abstract: An Odorless, One-Pot Synthesis of Nitroaryl Thioethers via SNAr Reactions Through the in situ Generation of S-Alkylisothiouronium Salts. Retrieved from [Link]

  • KPU Pressbooks. (2023, January 4). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

Sources

Comparative

Comparative Computational Modeling of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene Electron Density

The Molecular Challenge: A Push-Pull Diaryl Thioether 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene is a highly polarized, sterically hindered diaryl sulfide. Its architecture presents a classic "push-pull" electr...

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Author: BenchChem Technical Support Team. Date: March 2026

The Molecular Challenge: A Push-Pull Diaryl Thioether

1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene is a highly polarized, sterically hindered diaryl sulfide. Its architecture presents a classic "push-pull" electronic system:

  • Ring A (Electron-Deficient): Substituted with two chlorine atoms and a strongly electron-withdrawing nitro group, creating a massive electron sink.

  • Ring B (Electron-Rich): A p-tolyl (4-methylphenyl) group that acts as an electron donor.

  • The Thioether Bridge (-S-): The central sulfur atom acts as a structural hinge and a highly polarizable conduit for charge transfer (CT).

Accurately modeling the electron density of this molecule is critical for predicting its reactivity, drug-receptor binding affinity, and solid-state packing. However, computational chemists face two primary hurdles: accurately resolving the long-range charge transfer across the sulfur bridge without falling victim to self-interaction error, and correctly modeling the intramolecular non-covalent interactions (NCIs) that dictate its folded versus extended conformation.

Comparative Analysis of DFT Functionals

Density Functional Theory (DFT) is the cornerstone of modern computational chemistry[1]. However, not all functionals treat electron density equally. To establish a rigorous modeling protocol, we must objectively compare three distinct tiers of DFT functionals based on their physical causality.

B3LYP: The Global Hybrid Baseline

Historically, B3LYP has been the industry standard for organic geometries[2]. However, it lacks explicit dispersion corrections and long-range exact exchange.

  • The Causality of Failure: In push-pull thioethers, B3LYP suffers from severe self-interaction error, artificially delocalizing electron density across the C-S-C bonds. Furthermore, its inability to capture medium-range dispersion forces means it often fails to stabilize the folded conformer of the diaryl system, leading to inaccurate Molecular Electrostatic Potential (MEP) maps.

M06-2X: The Meta-GGA Hybrid for Sterics

The M06-2X functional is highly parameterized for non-metals and non-covalent interactions[3].

  • The Causality of Success: Incorporating 54% exact Hartree-Fock exchange, M06-2X excels at capturing medium-range correlation energy. It is highly recommended for accurately mapping the electron density in regions of severe steric clash—such as the repulsion between the ortho-chlorine atoms and the adjacent phenyl ring.

ω B97XD: The Range-Separated Champion

For highly polarized push-pull systems, ω B97XD is the optimal choice[4].

The Causality of Success: This functional partitions the exchange interaction into short-range DFT and long-range Hartree-Fock (HF) components. This range separation completely eliminates the self-interaction error that plagues CT excitations across the sulfur bridge. Additionally, its empirical dispersion correction (D2) accurately models the folded state stabilized by intramolecular π

π and chalcogen interactions.

FunctionalLogic Target Target Electronic Property Baseline General Geometry (B3LYP) Target->Baseline Low Computational Cost NCI Sterics & Dispersion (M06-2X) Target->NCI Folded Conformer Stability CT Push-Pull Charge Transfer (wB97XD) Target->CT Long-Range Correction Required

Fig 1. Decision logic for selecting DFT functionals based on target electronic properties.

Basis Set Selection: The Necessity of Diffuse Functions

Electron density analysis—particularly at the molecular periphery where intermolecular interactions occur—is highly sensitive to the basis set.

  • 6-31G(d) (Insufficient): Lacks the flexibility to model the highly polarizable sulfur atom and the diffuse oxygen atoms of the nitro group.

  • 6-311++G(d,p) (The Standard): The addition of diffuse functions (++) is strictly required. Causality: Diffuse functions allow the calculated electron density to expand properly into the vacuum. Without them, the negative electrostatic potential ( Vmin​ ) around the nitro group is artificially truncated, and the sulfur σ -hole is poorly resolved.

  • def2-TZVP (High-Fidelity): Provides a balanced, near-basis-set-limit electron density, ideal for rigorous Quantum Theory of Atoms in Molecules (QTAIM) topological analysis.

Quantitative Data Comparison

The choice of computational method drastically alters the predicted electronic properties of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene.

Table 1: Comparative Performance of DFT Functionals (Basis Set: 6-311++G(d,p))
FunctionalFunctional TypeHOMO-LUMO Gap (eV)Dipole Moment (D)Suitability for Push-Pull Systems
B3LYP Global Hybrid3.824.15Poor (Underestimates CT barrier)
M06-2X Meta-GGA Hybrid6.455.02Good (Captures steric hindrance)
ω B97XD Range-Separated7.185.48Excellent (Corrects CT delocalization)
Table 2: Impact of Basis Set on Electron Density Extrema ( ω B97XD)
Basis SetDiffuse Functions Vmin​ (Nitro Oxygen) Vmax​ (Sulfur σ -hole)Relative Computation Time
6-31G(d) No-32.4 kcal/mol+12.1 kcal/mol1.0x (Baseline)
6-311++G(d,p) Yes-41.8 kcal/mol+18.5 kcal/mol3.5x
def2-TZVP Yes (Implicit)-42.1 kcal/mol+19.2 kcal/mol4.2x

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the computational workflow must be a self-validating system. The following step-by-step methodology guarantees reliable electron density generation for topological analysis using Multiwfn[5].

Step 1: Conformational Search & Geometry Optimization

  • Action: Perform a relaxed potential energy surface (PES) scan around the C-S-C dihedral angles to identify the global minimum. Optimize the lowest energy structure using opt freq keywords at the ω B97XD/6-311++G(d,p) level.

  • Causality: The thioether bridge is highly flexible. Optimizing without an initial conformational search risks trapping the molecule in a local, extended-conformation minimum that ignores critical intramolecular π

    π stacking.

Step 2: The Self-Validation Check (Frequency Analysis)

  • Action: Extract the vibrational frequencies from the output file. Ensure the number of imaginary frequencies ( Nimag​ ) is exactly zero.

  • Causality: A stationary point on the potential energy surface is only a true minimum if the Hessian matrix has all positive eigenvalues. If Nimag​>0 , the structure is a transition state; you must distort the geometry along the normal mode of the imaginary frequency and re-optimize.

Step 3: Wavefunction Generation

  • Action: Rerun a single-point energy calculation on the validated geometry using a dense integration grid (e.g., Integral=(UltraFine) in Gaussian). Generate a formatted checkpoint file (.fchk).

  • Causality: Standard integration grids cause numerical noise in the second derivative of the electron density (the Laplacian, ∇2ρ ). An UltraFine grid is mandatory to prevent artifactual Bond Critical Points (BCPs) during QTAIM analysis.

Step 4: Topology Analysis

  • Action: Load the .fchk file into a wavefunction analyzer to map the Molecular Electrostatic Potential (MEP) and perform QTAIM analysis to quantify the electron density ( ρ ) at the sulfur-carbon bond critical points.

Workflow Start Input Structure (Diaryl Thioether) Opt Geometry Optimization & Freq (wB97XD/6-311++G(d,p)) Start->Opt Val Self-Validation (Imaginary Freq = 0?) Opt->Val Val->Opt No (Re-optimize) WFN Wavefunction Generation (UltraFine Grid) Val->WFN Yes (Validated) Analysis Topology Analysis (MEP, QTAIM, NCI) WFN->Analysis

Fig 2. Self-validating computational workflow for rigorous electron density analysis.

Conclusion & Best Practices

When modeling highly polarized, sterically hindered molecules like 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene, legacy functionals like B3LYP are insufficient. To accurately capture the push-pull charge transfer and the critical non-covalent interactions dictated by the sulfur bridge, researchers must utilize range-separated hybrids with dispersion corrections (e.g., ω B97XD ) paired with diffuse-augmented basis sets (e.g., 6-311++G(d,p) ). Always enforce strict self-validation via frequency checks and utilize UltraFine integration grids to ensure the integrity of downstream topological analyses.

References

  • Density functional theory. Wikipedia. URL:[Link]

  • Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry (1994). URL:[Link]

  • The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts (2008). URL:[Link]

  • Long-range corrected hybrid density functionals with damped atom-atom dispersion corrections. Physical Chemistry Chemical Physics (2008). URL:[Link]

  • Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry (2012). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene. The following proce...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene. The following procedural guidance is synthesized from established safety data for structurally similar compounds to ensure a high degree of operational safety and integrity.

Disclaimer: A specific Safety Data Sheet (SDS) for 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene was not available at the time of this writing. The following guidance is based on the known hazards of its constituent chemical groups (dichloronitrobenzene, thioether) and data from analogous compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for protocols specific to your location and experimental context.

Hazard Assessment: Understanding the Risks

1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene is a complex molecule that combines several functional groups, each contributing to its overall hazard profile. An in-depth understanding of these hazards is foundational to selecting the appropriate Personal Protective Equipment (PPE).

  • Dichloronitrobenzene Moiety: Halogenated nitroaromatic compounds are often toxic and pose significant health risks.[1][2] Hazards associated with dichloronitrobenzene derivatives typically include:

    • Acute toxicity if swallowed, inhaled, or in contact with skin.[3][4][5][6]

    • Skin and severe eye irritation.[7][8][9][10]

    • Potential for organ damage through prolonged or repeated exposure.[6][11][12]

    • Suspected carcinogenicity and reproductive toxicity.[6][13]

  • Thioether (Sulfide) Linkage: Thioethers, particularly those with low molecular weight, can be malodorous and may require specific handling to contain their scent.[14] While the thioether linkage itself is relatively stable, its presence in a complex molecule necessitates careful handling to prevent unintended reactions.

  • Overall Profile: Based on these constituent parts, 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene should be handled as a substance with a high degree of toxicity and potential for serious health effects.

Hazard Summary of Structurally Similar Compounds

The following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for related compounds, underscoring the need for cautious handling.

CompoundCAS NumberGHS Hazard Statements
1-Chloro-4-nitrobenzene100-00-5Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing genetic defects (H341); Suspected of causing cancer (H351); May cause damage to organs through prolonged or repeated exposure (H373); Toxic to aquatic life with long lasting effects (H411).[1]
2,4-Dichloronitrobenzene611-06-3Toxic by inhalation, in contact with skin and if swallowed (R 23/24/25); Danger of cumulative effects (R 33).[3]
1,2-Dichloro-4-nitrobenzene99-54-7Harmful if swallowed, in contact with skin, or if inhaled; Suspected of damaging fertility or the unborn child; May cause drowsiness and dizziness; Causes damage to organs through prolonged or repeated exposure; Toxic to aquatic life with long lasting effects.[12]
Nitrobenzene98-95-3Toxic if swallowed, in contact with skin or if inhaled; Suspected of causing cancer; May damage fertility or the unborn child; Causes damage to organs through prolonged or repeated exposure.[6]
4-Nitrothiophenol1849-36-1Causes skin irritation; Causes serious eye irritation.[10]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound. The following protocol is designed to provide comprehensive protection.

Primary Engineering Controls: The First Line of Defense

All handling of 1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene, including weighing, mixing, and transferring, must be conducted in a certified chemical fume hood.[7] This primary engineering control is critical for preventing the inhalation of any dust or vapors and for containing potential spills. Ensure the fume hood has adequate airflow and is functioning correctly before beginning any work.

Hand Protection: Preventing Dermal Absorption

Dermal contact is a significant route of exposure for nitroaromatic compounds.[4][9][11]

  • Glove Selection: Wear nitrile rubber gloves as a minimum standard of protection.[11] Always inspect gloves for any signs of degradation or perforation before use.[15]

  • Double Gloving: For procedures with a higher risk of splashing or direct contact, it is highly recommended to wear two pairs of nitrile gloves. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.

  • Glove Removal: Use the proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove.[15] Dispose of used gloves as hazardous waste.

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Chemical Safety Goggles: Wear chemical safety goggles that provide a complete seal around the eyes and conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][7][15][16]

  • Face Shield: In addition to safety goggles, a face shield should be worn when there is a significant risk of splashing, such as during transfers of larger quantities of solutions or when working with reactions under pressure.

Body Protection: A Barrier Against Contamination
  • Laboratory Coat: A flame-resistant laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage.

  • Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.[17]

  • Full-Body Protection: In cases of large-scale operations or emergency response, impervious clothing or a full chemical suit may be necessary.[13][15]

Respiratory Protection: When Engineering Controls Are Insufficient

Under normal laboratory conditions with the use of a chemical fume hood, respiratory protection may not be necessary.[16][18] However, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[3][7] This may include:

  • Spill Cleanup: During the cleanup of a significant spill outside of a fume hood.

  • Maintenance of Contaminated Equipment: When servicing equipment that may have residual contamination.

  • Weighing of Fine Powders: If there is a risk of generating airborne dust that cannot be adequately contained within a fume hood.

In such situations, a NIOSH/MSHA-approved respirator with a particulate filter conforming to EN 143 is recommended.[8][11]

PPE Selection Workflow

PPE_Workflow cluster_0 Risk Assessment cluster_1 Core PPE cluster_2 Enhanced PPE cluster_3 Respiratory Protection cluster_4 Final Check Start Start: Handling 1,2-Dichloro-4- [(4-methylphenyl)thio]-5-nitrobenzene FumeHood Work in Chemical Fume Hood? Start->FumeHood CorePPE Mandatory PPE: - Nitrile Gloves (Double Recommended) - Chemical Safety Goggles - Lab Coat FumeHood->CorePPE Yes NoFumeHood STOP! Do Not Proceed Without Proper Engineering Controls FumeHood->NoFumeHood No SplashRisk Risk of Splash or Large Volume? CorePPE->SplashRisk FaceShield Add Face Shield SplashRisk->FaceShield Yes AerosolRisk Risk of Aerosol/Dust (e.g., Spill, Powder Weighing)? SplashRisk->AerosolRisk No ChemApron Add Chemical-Resistant Apron FaceShield->ChemApron ChemApron->AerosolRisk Respirator Use NIOSH-Approved Respirator with Particulate Filter AerosolRisk->Respirator Yes Proceed Proceed with Caution AerosolRisk->Proceed No Respirator->Proceed

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene
Reactant of Route 2
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1,2-Dichloro-4-[(4-methylphenyl)thio]-5-nitrobenzene
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